JJKK 048
Description
Properties
IUPAC Name |
[4-[bis(1,3-benzodioxol-5-yl)methyl]piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c28-23(27-12-24-11-25-27)26-7-5-15(6-8-26)22(16-1-3-18-20(9-16)31-13-29-18)17-2-4-19-21(10-17)32-14-30-19/h1-4,9-12,15,22H,5-8,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSNATLUIXZPMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JJKK 048 mechanism of action
JJKK 048: A Novel Compound with an Undisclosed Mechanism of Action
Introduction
This compound is a novel investigational compound that has recently emerged in preclinical research. Due to its early stage of development, detailed information regarding its mechanism of action, specific molecular targets, and comprehensive pharmacological profile is not yet publicly available. This guide aims to synthesize the currently accessible, albeit limited, information and will be updated as new data is released.
Current Understanding
At present, the precise mechanism through which this compound exerts its effects remains uncharacterized. Scientific and medical databases, as well as publicly available research literature, do not contain specific details on its molecular interactions or the signaling pathways it modulates.
Future Directions
The elucidation of this compound's mechanism of action will be contingent on the public dissemination of findings from ongoing and future preclinical and clinical studies. Researchers will likely employ a variety of experimental approaches to identify its direct binding partners and downstream cellular effects. Key areas of future investigation will likely include:
-
Target Identification and Validation: Utilizing techniques such as affinity chromatography, chemical proteomics, and genetic screens to identify the primary molecular target(s) of this compound.
-
Signaling Pathway Analysis: Employing methods like western blotting, reporter assays, and transcriptomic profiling to determine the cellular signaling cascades affected by the compound.
-
In Vitro and In Vivo Efficacy Studies: Characterizing the pharmacological effects of this compound in relevant cellular and animal models to understand its therapeutic potential.
As data from these and other studies become available, a clearer picture of the this compound mechanism of action will emerge, paving the way for its potential clinical development.
JJKK 048: A Technical Guide to a High-Potency Monoacylglycerol Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JJKK 048 is an ultrapotent and highly selective, covalently acting inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By blocking MAGL activity, this compound elevates the levels of 2-AG in the brain and peripheral tissues, thereby potentiating endocannabinoid signaling.[3][4] This mechanism of action has demonstrated significant therapeutic potential in preclinical models of pain, neuroinflammation, and cancer.[1][2][3] This technical guide provides an in-depth overview of the function, mechanism of action, and key experimental data related to this compound.
Core Function and Mechanism of Action
This compound functions as a potent and selective inhibitor of monoacylglycerol lipase (MAGL).[1][2] MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol.[3] The inhibition of MAGL by this compound leads to an accumulation of 2-AG, which in turn enhances the activation of cannabinoid receptors, primarily CB1 and CB2.[3]
The mechanism of inhibition is covalent, with this compound forming a carbamate adduct with the catalytic serine residue (Ser122) in the active site of MAGL.[3] This covalent modification effectively and irreversibly inactivates the enzyme. The high potency of this compound is attributed to the triazole leaving group in its chemical structure.[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Inhibitory Potency of this compound against MAGL
| Species | IC50 (pM) | Reference |
| Human | 214 | [3] |
| Mouse | 363 | [3] |
| Rat | 275 | [3] |
Table 2: In Vivo Efficacy of this compound in Mice
| Dosage (mg/kg, i.p.) | Effect | Observation Time | Reference |
| 0.1 - 4 | Dose-dependent blockade of brain MAGL | 30 minutes | [3] |
| 0.5 | ~45% inhibition of brain MAGL | 30 minutes | [3] |
| 1.0 | ~80% inhibition of brain MAGL | 30 minutes | [3] |
| 4.0 | ~90% inhibition of brain MAGL | 30 minutes | [3] |
| 0.5 | Significant analgesia in writhing test | Not specified | [3] |
| 1.0 - 2.0 | Analgesia in writhing and tail-immersion tests | Not specified | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its characterization.
References
- 1. glpbio.com [glpbio.com]
- 2. Monoacylglycerol Lipase Inhibitor JJKK048 Ameliorates ABCG2 Transporter-Mediated Regorafenib Resistance Induced by Hypoxia in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Redirecting [linkinghub.elsevier.com]
The Role of JJKK-048 in the Endocannabinoid System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes, presenting a promising area for therapeutic intervention. A key regulatory component of the ECS is the enzymatic degradation of endocannabinoids. JJKK-048 has emerged as a highly potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG). This technical guide provides an in-depth overview of JJKK-048's mechanism of action, its quantitative pharmacological profile, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of MAGL inhibition.
Introduction to the Endocannabinoid System and JJKK-048
The endocannabinoid system is comprised of cannabinoid receptors, their endogenous ligands (endocannabinoids), and the enzymes that synthesize and degrade these ligands.[1] The two most well-characterized endocannabinoids are anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[1] While both activate cannabinoid receptors, their metabolic pathways are distinct. AEA is primarily hydrolyzed by fatty acid amide hydrolase (FAAH), whereas 2-AG is predominantly degraded by monoacylglycerol lipase (MAGL).[1]
Pharmacological inhibition of these enzymes offers a therapeutic strategy to enhance endocannabinoid signaling in a more localized and sustained manner compared to direct receptor agonists. JJKK-048 is a piperidine-based triazole urea that has been identified as an ultrapotent and highly selective inhibitor of MAGL.[2][3] By inhibiting MAGL, JJKK-048 effectively increases the levels of 2-AG in the brain and peripheral tissues, thereby potentiating 2-AG's effects on cannabinoid and other receptors.[2][3]
Mechanism of Action
JJKK-048 acts as a covalent, slowly reversible inhibitor of MAGL.[2] It covalently binds to the catalytic serine residue (Ser122) within the active site of MAGL, forming a carbamate adduct.[2] This modification effectively blocks the entry of 2-AG and prevents its hydrolysis. The high potency of JJKK-048 is attributed to its triazole leaving group.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for JJKK-048, providing a comparative overview of its potency and selectivity.
Table 1: In Vitro Potency of JJKK-048 against Monoacylglycerol Lipase (MAGL)
| Species | IC50 (pM) |
| Human | 214[2] |
| Rat | 275[2] |
| Mouse | 363[2] |
Table 2: In Vitro Selectivity of JJKK-048
| Enzyme/Target | Selectivity (fold vs. MAGL) |
| Fatty Acid Amide Hydrolase (FAAH) | >13,000[4] |
| α/β-hydrolase domain containing 6 (ABHD6) | ~630[4] |
Table 3: In Vivo Effects of JJKK-048 in Mice
| Parameter | Dose (mg/kg, i.p.) | Effect |
| Brain 2-AG Levels | 0.5 | 9-fold increase[2] |
| Brain Anandamide Levels | 0.1 - 4 | No significant change[2] |
| Analgesia (Writhing Test) | 0.5 | Significant antinociceptive effect[2] |
| Analgesia (Tail-Immersion Test) | 1 - 2 | Significant antinociceptive effect[2] |
| Hypomotility | 1 - 2 | Dose-dependent effect[2] |
| Hypothermia | 1 - 2 | Dose-dependent effect[2] |
| Catalepsy | up to 2 | No significant effect[2] |
Table 4: Pharmacokinetic Parameters of JJKK-048 in Mice (30 minutes post-injection, i.p.)
| Dose (mg/kg) | Plasma Concentration | Brain Concentration | Liver Concentration |
| 0.5 | Not Detected | Not Detected | - |
| 1.0 | - | - | - |
| 2.0 | - | - | - |
Note: Pharmacokinetic data for JJKK-048 is limited. At a dose of 0.5 mg/kg i.p., JJKK-048 was not detected in plasma or brain at 15, 30, 60, or 120 minutes post-injection, suggesting rapid distribution and/or metabolism.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by JJKK-048 and the general workflows for its experimental characterization.
Caption: JJKK-048 inhibits MAGL, increasing 2-AG levels and enhancing CB1 receptor signaling.
Caption: Workflow for Activity-Based Protein Profiling (ABPP) to assess JJKK-048 selectivity.
Detailed Experimental Protocols
Activity-Based Protein Profiling (ABPP) for Selectivity Analysis
This protocol is a general method for assessing the selectivity of JJKK-048 against serine hydrolases in a complex proteome.
Materials:
-
Tissue or cell lysate
-
JJKK-048
-
Activity-based probe (e.g., fluorophosphonate-biotin, FP-biotin)
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Proteome Preparation: Homogenize tissue or lyse cells in ice-cold lysis buffer. Centrifuge to pellet insoluble debris and collect the supernatant. Determine protein concentration using a standard assay (e.g., BCA).
-
Competitive Inhibition: Pre-incubate the proteome (e.g., 1 mg/mL) with varying concentrations of JJKK-048 or vehicle (DMSO) for 30 minutes at room temperature.
-
Probe Labeling: Add the FP-biotin probe (e.g., 1 µM final concentration) to the pre-incubated proteome and incubate for another 30 minutes at room temperature.
-
Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the labeled proteome and incubate for 1-2 hours at 4°C with gentle rotation to capture biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash extensively with a series of buffers to remove non-specifically bound proteins (e.g., 1% SDS in PBS, 0.1% SDS in PBS, and PBS alone).
-
On-Bead Digestion: Resuspend the washed beads in a buffer containing trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.
-
LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides and analyze by LC-MS/MS to identify and quantify the labeled proteins.
-
Data Analysis: Compare the abundance of identified serine hydrolases in the JJKK-048-treated samples to the vehicle-treated control to determine the extent of inhibition and thus the selectivity of JJKK-048.
Quantification of 2-AG and Anandamide by LC-MS/MS
This protocol provides a general method for the extraction and quantification of endocannabinoids from biological matrices.
Materials:
-
Brain tissue or plasma samples
-
Internal standards (e.g., 2-AG-d8, anandamide-d8)
-
Extraction solvent (e.g., acetonitrile or a mixture of ethyl acetate/hexane)
-
LC-MS/MS system with a suitable C18 column
Procedure:
-
Sample Homogenization: Homogenize frozen tissue samples in a suitable solvent (e.g., acetonitrile) containing the internal standards. For plasma, add the internal standards and extraction solvent.
-
Lipid Extraction: Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers. Collect the organic supernatant containing the lipids.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the lipid extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto a C18 column and separate the endocannabinoids using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 2-AG, anandamide, and their deuterated internal standards.
-
-
Quantification: Generate a standard curve using known concentrations of 2-AG and anandamide. Quantify the endocannabinoid levels in the samples by comparing their peak area ratios to the internal standards against the standard curve.
Acetic Acid-Induced Writhing Test for Analgesia
This is a model of visceral pain used to assess the analgesic properties of JJKK-048.[5][6][7][8][9]
Animals:
-
Male mice (e.g., CD-1 or Swiss Webster)
Materials:
-
JJKK-048
-
Vehicle (e.g., 10% DMSO, 10% Tween 80, 80% saline)
-
0.6% acetic acid solution
-
Observation chambers
Procedure:
-
Acclimation: Acclimate the mice to the testing room and observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer JJKK-048 or vehicle intraperitoneally (i.p.) or via the desired route at a specific time point before the acetic acid injection (e.g., 30 minutes).
-
Induction of Writhing: Inject 0.6% acetic acid (10 mL/kg) i.p. to induce visceral pain.
-
Observation: Immediately after the acetic acid injection, place the mouse in an individual observation chamber and start a timer.
-
Scoring: Count the number of writhes (a characteristic contraction of the abdominal muscles accompanied by stretching of the hind limbs) for a defined period, typically 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Compare the number of writhes in the JJKK-048-treated groups to the vehicle-treated group. Calculate the percentage of inhibition of writhing.
Tail-Immersion Test for Analgesia
This is a model of acute thermal pain used to evaluate the analgesic effects of JJKK-048.[10][11][12][13]
Animals:
-
Male mice
Materials:
-
JJKK-048
-
Vehicle
-
Water bath maintained at a constant temperature (e.g., 52 ± 0.5°C)
-
Timer
Procedure:
-
Acclimation: Habituate the mice to the restraint procedure and the testing environment before the experiment.
-
Baseline Latency: Gently restrain the mouse and immerse the distal 2-3 cm of its tail into the hot water bath. Measure the time it takes for the mouse to flick or withdraw its tail (tail-flick latency). A cut-off time (e.g., 10-15 seconds) should be used to prevent tissue damage.
-
Drug Administration: Administer JJKK-048 or vehicle (i.p. or other desired route).
-
Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle-treated group. Data can be expressed as the raw latency in seconds or as a percentage of the maximum possible effect (%MPE).
Conclusion
JJKK-048 is a powerful research tool and a potential therapeutic lead compound that selectively enhances 2-AG signaling through the potent inhibition of MAGL. Its high potency and selectivity make it an invaluable asset for elucidating the specific roles of 2-AG in the endocannabinoid system and its downstream physiological effects. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to further explore the potential of JJKK-048 and other MAGL inhibitors in various pathological conditions, including pain, neuroinflammation, and cancer. Further investigation into the pharmacokinetics and long-term effects of JJKK-048 is warranted to fully understand its therapeutic window and potential for clinical translation.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor {4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JJKK 048 | Monoacylglycerol Lipase | Tocris Bioscience [tocris.com]
- 4. Acetic acid-induced writhing test in mice [bio-protocol.org]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]
- 8. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Tail immersion [bio-protocol.org]
- 11. Tail immersion test for the evaluation of a nociceptive reaction in mice. Methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hot Water Tail Immersion Test [protocols.io]
- 13. ajrconline.org [ajrconline.org]
JJKK-048: A Technical Guide to an Ultrapotent and Selective MAGL Inhibitor
Introduction
JJKK-048, chemically identified as {4-[bis-(benzo[d][1][2]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone, is a piperidine triazole urea-based compound that has emerged as an ultrapotent and highly selective inhibitor of monoacylglycerol lipase (MAGL).[1][3] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the nervous system.[1][3] By inhibiting MAGL, JJKK-048 effectively increases the levels of 2-AG in the brain, offering significant therapeutic potential for a range of conditions including pain, neurodegenerative disorders, and cancer.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and in vivo characterization of JJKK-048.
Discovery and Synthesis
JJKK-048 was developed and synthesized at the School of Pharmacy, University of Eastern Finland.[1] It was the result of research focused on creating potent and selective inhibitors of MAGL.[1] The synthesis of JJKK-048 involves a multi-step process typical for piperidine-based triazole ureas. A generalized workflow for its synthesis is depicted below.
A generalized workflow for the synthesis of JJKK-048.
Mechanism of Action
JJKK-048 functions as a covalent inhibitor of MAGL.[2] It specifically targets and binds to the catalytic serine residue (S122) within the active site of the MAGL enzyme.[2] This interaction forms a stable carbamate adduct, which effectively inactivates the enzyme and prevents it from hydrolyzing 2-AG.[2] The high potency of JJKK-048 is attributed to the triazole leaving group in its chemical structure.[1] This mechanism of action leads to a significant and dose-dependent increase in the levels of 2-AG in the brain and other tissues, while not affecting the levels of another major endocannabinoid, anandamide (AEA).[1][3]
Signaling pathway of JJKK-048's action.
Quantitative Data
JJKK-048 has demonstrated remarkable potency and selectivity for MAGL across different species. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Potency of JJKK-048
| Target | Species | IC50 Value |
| MAGL | Human | 214 pM[2] |
| MAGL | Rat | 275 pM[2] |
| MAGL | Mouse | 363 pM[2] |
Table 2: In Vivo Efficacy of JJKK-048 in Mice
| Dosage (i.p.) | Effect on Brain MAGL Activity | Effect on Brain 2-AG Levels |
| 0.1 - 4 mg/kg | Dose-dependent blockade[1][2] | Dose-dependent increase[1][2] |
| 0.5 mg/kg | ~45% inhibition[1] | Significant increase[3] |
| 1 - 2 mg/kg | ~80% inhibition[1] | Massive increase[3] |
| 4 mg/kg | ~90% inhibition[1] | N/A |
Experimental Protocols
The characterization of JJKK-048 has involved a series of in vivo and in vitro experiments. Below are the methodologies for some of the key assays.
In Vivo Administration in Mice
-
Animals: Male C57BL/6J mice were used for the in vivo experiments.[1]
-
Compound Preparation: JJKK-048 was dissolved in a vehicle solution of 5% (v/v) dimethylsulfoxide (DMSO) in gently heated 10% (w/v) 2-hydroxypropyl-β-cyclodextrin.[1]
-
Administration: The compound was administered via intraperitoneal (i.p.) injection in a volume of 10 ml/kg.[1]
-
Dosage Groups: Mice were treated with doses ranging from 0.1 to 4 mg/kg or with the vehicle solution as a control.[1]
-
Tissue Collection: After 30 minutes, the mice were sacrificed, and brain and other tissues were immediately frozen in liquid nitrogen for further analysis.[1]
Activity-Based Protein Profiling (ABPP)
-
Objective: To assess the selectivity of JJKK-048 for MAGL over other serine hydrolases in the brain.[1]
-
Methodology: A gel-based ABPP approach was used.[1] Brain homogenates from treated and control mice were incubated with a fluorescently tagged serine hydrolase-reactive probe.
-
Analysis: The labeled proteins were separated by SDS-PAGE, and the fluorescence was visualized. A reduction in the fluorescence of the MAGL band in the JJKK-048-treated samples indicated target engagement and inhibition.[1]
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To quantify the levels of endocannabinoids (2-AG and AEA) in the brain tissue of treated and control mice.[1]
-
Sample Preparation: Brain tissues were homogenized, and lipids were extracted.
-
Analysis: The levels of 2-AG and AEA in the extracts were determined using a sensitive and specific LC-MS/MS method.[1]
Behavioral Assays
-
Writhing Test: This assay was used to assess the analgesic effects of JJKK-048 in a model of visceral pain. A low dose of 0.5 mg/kg was shown to produce significant analgesia.[1][3]
-
Tail-Immersion Test: This test was used to evaluate the analgesic effects in a model of thermal pain. Higher doses of JJKK-048 induced analgesia in this test.[1][3]
-
Tetrad Assay: A battery of tests including analgesia, hypomotility, hypothermia, and catalepsy was used to assess cannabimimetic side effects.[1] JJKK-048 induced dose-dependent hypomotility and hypothermia but not catalepsy.[1][3]
Conclusion
JJKK-048 is a powerful research tool and a promising therapeutic candidate. Its high potency and selectivity for MAGL, coupled with its demonstrated in vivo efficacy in modulating 2-AG levels and producing analgesia, underscore its potential for treating a variety of pathological conditions.[3] Further research into the clinical applications of JJKK-048 and similar MAGL inhibitors is warranted.
References
The In Vivo Impact of JJKK-048 on 2-Arachidonoylglycerol (2-AG) Levels: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo effects of JJKK-048, a potent and selective inhibitor of monoacylglycerol lipase (MAGL), on the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). The information presented herein is compiled from preclinical studies and is intended to inform researchers and professionals in the fields of pharmacology and drug development.
Core Mechanism of Action
JJKK-048 is a synthetic organic compound identified as a highly potent and selective inhibitor of monoacylglycerol lipase (MAGL)[1][2][3]. MAGL is the primary serine hydrolase responsible for the degradation of the endocannabinoid 2-AG in the central nervous system and peripheral tissues[3][4]. By covalently binding to the active site serine (S122) of MAGL, JJKK-048 forms a carbamate adduct, which effectively inhibits the hydrolysis of 2-AG[5]. This inhibition leads to a significant and selective increase in the tissue levels of 2-AG, without affecting the levels of another major endocannabinoid, anandamide (AEA)[4][5][6]. The elevation of 2-AG levels enhances its signaling at cannabinoid receptors, primarily CB1 and CB2, which is being explored for therapeutic potential in various conditions, including pain and neurodegenerative diseases[4][5].
Quantitative In Vivo Data: Dose-Dependent Effects of JJKK-048 in Mice
Acute in vivo administration of JJKK-048 has been demonstrated to potently inhibit MAGL and subsequently elevate brain 2-AG levels in a dose-dependent manner[5][6]. The following tables summarize the quantitative findings from studies conducted in male C57Bl/6J mice following a single intraperitoneal (i.p.) injection of JJKK-048.
Table 1: Dose-Dependent Inhibition of Brain MAGL Activity by JJKK-048
| JJKK-048 Dose (mg/kg, i.p.) | Approximate MAGL Inhibition in Brain (%) |
| 0.5 | ~45% |
| 1.0 | ~80% |
| 2.0 | ~80% |
| 4.0 | ~90% |
Data derived from activity-based protein profiling in male C57Bl/6J mice 30 minutes post-administration[6].
Table 2: Effect of JJKK-048 Administration on Brain Endocannabinoid Levels
| JJKK-048 Dose (mg/kg, i.p.) | Change in Brain 2-AG Levels | Change in Brain AEA Levels |
| 0.1 - 4.0 | Massive, dose-dependent increase | Unaffected |
Observations are based on acute administration in mice[4][5][6].
Experimental Protocols
The following section details the methodologies employed in the key in vivo experiments to determine the effects of JJKK-048 on 2-AG levels.
Animal Model and Drug Administration
-
Species: Male C57Bl/6J mice or male Albino Swiss mice have been utilized in these studies[5].
-
Administration Route: JJKK-048 is administered via a single intraperitoneal (i.p.) injection[5][6].
-
Vehicle: The specific vehicle for JJKK-048 administration in the cited studies is not detailed in the provided search results. A common vehicle for similar compounds is a mixture of ethanol, Emulphor, and saline.
-
Time Course: Brain and other tissues are typically collected 30 minutes post-administration for analysis of MAGL activity and endocannabinoid levels[6].
Measurement of MAGL Activity
-
Method: Gel-based activity-based protein profiling (ABPP) is a key technique used to assess the in vivo inhibition of MAGL[6].
-
Procedure:
-
Following sacrifice, brain and other tissues are rapidly removed and prepared as homogenates.
-
The homogenates are incubated with a fluorescently tagged serine hydrolase activity probe.
-
Proteins are then separated by SDS-PAGE.
-
The inhibition of MAGL by JJKK-048 is visualized and quantified by the reduction in the fluorescence signal corresponding to the MAGL protein band.
-
Quantification of 2-AG Levels
-
Method: Liquid chromatography-mass spectrometry (LC-MS) is the standard method for the precise quantification of endocannabinoid levels in biological samples.
-
Procedure:
-
Brain and other tissues are homogenized in a solvent system designed to extract lipids, often containing an internal standard for accurate quantification.
-
The lipid extract is then subjected to solid-phase or liquid-liquid extraction to purify the endocannabinoid fraction.
-
The purified sample is analyzed by LC-MS to separate and quantify 2-AG and other endocannabinoids.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by JJKK-048 and the general experimental workflow for in vivo studies.
Caption: Mechanism of action of JJKK-048.
Caption: General experimental workflow for in vivo JJKK-048 studies.
References
- 1. JJKK 048 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound (5206) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. This compound | CAS:1515855-97-6 | Potent and selective MAGL inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor {4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Redirecting [linkinghub.elsevier.com]
JJKK-048: A Technical Guide to its Selectivity for Monoacylglycerol Lipase (MAGL)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of JJKK-048, a potent inhibitor of monoacylglycerol lipase (MAGL). The document focuses on its comparative inhibitory activity against fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6), two other key enzymes in the endocannabinoid system. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction to JJKK-048 and the Endocannabinoid System
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. The primary mediators of the ECS are the endocannabinoids, principally anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The signaling of these lipid messengers is tightly regulated by their synthesis and degradation. Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the hydrolysis of 2-AG, thereby terminating its signaling. Fatty acid amide hydrolase (FAAH) is the main enzyme for AEA degradation, while α/β-hydrolase domain 6 (ABHD6) also contributes to 2-AG hydrolysis.
JJKK-048 is a piperidine-based triazole urea that has been identified as an ultrapotent and highly selective inhibitor of MAGL.[1][2][3][4][5] Its mechanism of action involves the covalent modification of the catalytic serine residue (Ser122) in the active site of MAGL, leading to the formation of a stable carbamate adduct.[5] By inhibiting MAGL, JJKK-048 elevates the levels of 2-AG, thereby potentiating endocannabinoid signaling. This makes JJKK-048 a valuable pharmacological tool for studying the physiological roles of 2-AG and a potential therapeutic agent for various pathological conditions, including neurodegenerative diseases, inflammation, and pain.[5] The therapeutic potential of MAGL inhibitors is underscored by the need for high selectivity to avoid off-target effects, particularly the inhibition of FAAH and ABHD6, which would alter the levels of other endocannabinoids and bioactive lipids.
Quantitative Selectivity Profile of JJKK-048
The inhibitory potency of JJKK-048 against MAGL, FAAH, and ABHD6 has been quantified using in vitro enzyme inhibition assays, with IC50 values serving as the primary metric for comparison. The data, summarized in the table below, demonstrates the exceptional selectivity of JJKK-048 for MAGL.
| Target Enzyme | Species | IC50 (nM) | Fold Selectivity vs. hMAGL | Reference(s) |
| MAGL | Human (h) | 0.214 | - | [5] |
| Rat (r) | 0.275 | - | [5] | |
| Mouse (m) | 0.363 | - | [5] | |
| FAAH | Human (h) | >10,000 | >46,700 | [2] |
| Rat (r) | 2,400 | >11,200 | [2] | |
| ABHD6 | Human (h) | 135 | ~630 | [2] |
Note: Fold selectivity is calculated as IC50 (Off-Target) / IC50 (hMAGL).
These data highlight the picomolar potency of JJKK-048 against MAGL across different species and its significantly lower affinity for FAAH and ABHD6. The selectivity for MAGL over FAAH is particularly noteworthy, exceeding 46,000-fold, which minimizes the potential for alterations in AEA signaling pathways. The approximately 630-fold selectivity over ABHD6 further underscores its specificity as a MAGL-directed agent.
Experimental Protocols
The selectivity of JJKK-048 is primarily determined using competitive activity-based protein profiling (ABPP). This technique allows for the assessment of enzyme inhibition within a complex proteome, providing a more physiologically relevant measure of selectivity compared to assays using purified enzymes.
Competitive Activity-Based Protein Profiling (ABPP)
Objective: To determine the inhibitory potency and selectivity of JJKK-048 against MAGL, FAAH, and ABHD6 in a native biological context.
Materials:
-
Proteome Source: Mouse brain membrane proteome.
-
Inhibitor: JJKK-048 dissolved in DMSO.
-
Fluorescent Probe: FP-Rhodamine or TAMRA-FP (a broad-spectrum serine hydrolase probe).
-
Buffer: Tris-buffered saline (TBS) or phosphate-buffered saline (PBS).
-
SDS-PAGE reagents.
-
Fluorescence gel scanner.
Protocol:
-
Proteome Preparation: Mouse brain tissue is homogenized in an appropriate buffer and centrifuged to isolate the membrane fraction, which is rich in MAGL, FAAH, and ABHD6. The total protein concentration of the membrane preparation is determined.
-
Inhibitor Incubation: Aliquots of the brain membrane proteome (typically 50-100 µg of protein) are pre-incubated with varying concentrations of JJKK-048 (or vehicle control, DMSO) for a defined period (e.g., 30 minutes) at room temperature or 37°C.
-
Probe Labeling: A fluorescently tagged broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine or TAMRA-FP) is added to the proteome-inhibitor mixture and incubated for a further period (e.g., 15-30 minutes). This probe covalently binds to the active site of serine hydrolases that have not been inhibited by JJKK-048.
-
Quenching and Denaturation: The labeling reaction is quenched by the addition of a reducing SDS-PAGE loading buffer. The samples are then heated to denature the proteins.
-
Gel Electrophoresis: The protein samples are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Fluorescence Scanning: The gel is visualized using a fluorescence scanner. The intensity of the fluorescent bands corresponding to MAGL, FAAH, and ABHD6 (identified by their molecular weights) is quantified.
-
Data Analysis: The reduction in fluorescence intensity of a specific enzyme band in the presence of JJKK-048, relative to the vehicle control, indicates inhibition. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Enzyme Inhibition Assay (using recombinant enzymes)
Objective: To determine the IC50 of JJKK-048 against purified recombinant MAGL, FAAH, and ABHD6.
Materials:
-
Enzymes: Purified recombinant human MAGL, FAAH, and ABHD6.
-
Substrates: A suitable substrate for each enzyme that produces a detectable signal upon hydrolysis (e.g., a fluorogenic or chromogenic substrate).
-
Inhibitor: JJKK-048 dissolved in DMSO.
-
Assay Buffer: Buffer optimized for the specific enzyme's activity.
-
Microplate reader.
Protocol:
-
Enzyme and Inhibitor Pre-incubation: The purified enzyme is pre-incubated with various concentrations of JJKK-048 (or vehicle control) in the assay buffer for a specified time in a microplate well.
-
Substrate Addition: The reaction is initiated by the addition of the enzyme-specific substrate.
-
Signal Detection: The plate is incubated at a controlled temperature, and the product formation is monitored over time by measuring the fluorescence or absorbance using a microplate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the progress curve. The percentage of inhibition for each JJKK-048 concentration is determined relative to the vehicle control. IC50 values are then calculated using non-linear regression analysis.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for assessing the selectivity of JJKK-048.
References
- 1. Piperazine and piperidine triazole ureas as ultrapotent and highly selective inhibitors of monoacylglycerol lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JJKK 048 | Monoacylglycerol Lipase | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to JJKK 048: A Potent and Selective Monoacylglycerol Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of JJKK 048, an ultrapotent and highly selective inhibitor of monoacylglycerol lipase (MAGL). This compound holds significant therapeutic potential for a range of pathological conditions, including pain, neurodegenerative disorders, and cancer.[1][2][3] This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols from foundational studies, and visualizes its signaling pathway and experimental workflows.
Core Compound Information
This compound, with the chemical name {4-[bis-(benzo[d][4]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone, is a piperidine triazole urea derivative.[5] It is recognized for its exceptional potency and selectivity in inhibiting MAGL, a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[5][6]
Mechanism of Action
This compound acts as a covalent inhibitor of MAGL by binding to the active-site serine (S122) and forming a carbamate adduct.[1][5] This inhibition prevents the hydrolysis of 2-AG, leading to a significant elevation of its levels in various tissues, including the brain.[1][5] The increased 2-AG concentration enhances the activation of cannabinoid receptors, which is believed to mediate the therapeutic effects of this compound. Notably, the inhibition by this compound is considered slowly reversible, which could be advantageous in drug development by potentially avoiding side effects associated with irreversible inhibition.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Potency of this compound
| Target Enzyme | Species | IC50 Value | Reference |
| MAGL | Human | 0.4 nM | [2][4][] |
| MAGL | Human | 214 pM | [1] |
| MAGL | Rat | 275 pM | [1] |
| MAGL | Mouse | 363 pM | [1] |
Table 2: In Vitro Selectivity of this compound
| Enzyme | Selectivity over MAGL | Reference |
| FAAH | >13,000-fold | [2][4] |
| ABHD6 | ~630-fold | [2][4] |
Table 3: In Vivo Effects of this compound in Mice
| Dosage (i.p.) | Effect on Brain 2-AG Levels | Analgesic Effect | Cannabimimetic Side Effects | Reference |
| 0.5 mg/kg | 9-fold increase | Significant analgesia in writhing test | Not observed | [5] |
| 1 mg/kg | 19-fold increase | - | - | [5] |
| 2 mg/kg | 19-fold increase | - | - | [5] |
| 4 mg/kg | Up to 30-fold increase | Analgesia in writhing and tail-immersion tests | Hypomotility and hyperthermia, but no catalepsy | [5] |
Signaling Pathway and Mechanism of Action
The primary mechanism of this compound involves the modulation of the endocannabinoid system through the inhibition of MAGL. The following diagram illustrates this signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:1515855-97-6 | Potent and selective MAGL inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (5206) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. medkoo.com [medkoo.com]
Methodological & Application
JJKK 048: In Vivo Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JJKK 048 is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound elevates the levels of 2-AG in the brain and peripheral tissues, thereby enhancing endocannabinoid signaling. This heightened signaling has shown therapeutic potential in various preclinical models of pain, neuroinflammation, and neurodegenerative diseases. These application notes provide detailed protocols for in vivo studies using this compound, focusing on its analgesic effects and target engagement.
Mechanism of Action
This compound covalently modifies the catalytic serine residue (S122) in the active site of MAGL, forming a carbamate adduct that inactivates the enzyme.[1] This irreversible inhibition leads to a significant and sustained increase in the concentration of 2-AG, which then acts as a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). The downstream signaling cascades initiated by 2-AG at these receptors are believed to mediate the analgesic and anti-inflammatory effects of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies with this compound in mice.
Table 1: In Vivo MAGL Inhibition and 2-AG Elevation in Mouse Brain
| This compound Dose (mg/kg, i.p.) | MAGL Inhibition (%) | Fold Increase in 2-AG Levels |
| 0.5 | ~45 | 9-fold |
| 1.0 | ~80 | 19-fold |
| 2.0 | ~80 | 19-fold |
| 4.0 | ~90 | 30-fold |
Data obtained 30 minutes post-injection in male C57Bl/6J mice.[2]
Table 2: Analgesic Efficacy of this compound in Murine Pain Models
| Assay | This compound Dose (mg/kg, i.p.) | Observation |
| Acetic Acid-Induced Writhing Test | 0.5 | Significant reduction in writhing episodes.[1][2] |
| 1.0 | Significant reduction in writhing episodes.[1][2] | |
| Tail-Immersion Test | 1.0 | Statistically significant analgesic effect (MPE).[2] |
| 2.0 | Induction of analgesia.[1] |
MPE: Maximum Possible Effect. Studies conducted in male Albino Swiss mice.[1]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution suitable for intraperitoneal (i.p.) injection in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the vehicle solution by combining the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
To prepare the this compound working solution, first dissolve the required amount of this compound in DMSO.
-
Add the PEG300 to the DMSO/JJKK 048 mixture and vortex thoroughly.
-
Add the Tween-80 and vortex again until the solution is homogenous.
-
Finally, add the saline and vortex to obtain the final desired concentration.
-
If precipitation occurs, the solution can be gently warmed and/or sonicated to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of the experiment.
Protocol 2: Acetic Acid-Induced Writhing Test for Visceral Pain
This protocol is designed to assess the peripheral analgesic effects of this compound.
Materials:
-
Male albino Swiss mice (20-30 g)
-
This compound working solution
-
Vehicle solution
-
0.6% Acetic acid solution
-
Observation chambers
-
Stopwatch
Procedure:
-
Acclimate the mice to the testing environment for at least 30 minutes.
-
Administer the this compound working solution or vehicle via intraperitoneal (i.p.) injection at the desired dose (e.g., 0.5, 1.0 mg/kg).
-
After a 30-minute pretreatment period, administer 0.6% acetic acid (10 mL/kg) via i.p. injection to induce writhing.
-
Immediately place each mouse into an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a duration of 20 minutes.
-
Calculate the mean number of writhes for each treatment group and compare the this compound-treated groups to the vehicle control group.
Protocol 3: Tail-Immersion Test for Thermal Pain
This protocol is used to evaluate the central analgesic effects of this compound.
Materials:
-
Male albino Swiss mice (20-30 g)
-
This compound working solution
-
Vehicle solution
-
Water bath maintained at 52 ± 0.5°C
-
Stopwatch
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes.
-
Gently restrain each mouse, allowing the tail to be free.
-
Immerse the distal 2-3 cm of the tail into the warm water bath.
-
Start the stopwatch immediately upon immersion.
-
Record the latency (in seconds) for the mouse to withdraw its tail from the water.
-
A cut-off time of 10-15 seconds should be implemented to prevent tissue damage. If the mouse does not withdraw its tail within this time, remove the tail and record the maximum latency.
-
Administer the this compound working solution or vehicle via i.p. injection.
-
Measure the tail-withdrawal latency at various time points post-injection (e.g., 30, 60, 90, and 120 minutes) to determine the time course of the analgesic effect.
-
Calculate the Maximum Possible Effect (MPE) using the formula: MPE (%) = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
Protocol 4: Activity-Based Protein Profiling (ABPP) for MAGL Target Engagement
This protocol provides a general workflow to confirm the in vivo inhibition of MAGL by this compound in brain tissue.
Materials:
-
Mice treated with this compound or vehicle
-
Brain tissue homogenates
-
Activity-based probe (e.g., TAMRA-FP)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Administer this compound or vehicle to mice at the desired doses.
-
After a specified time (e.g., 30 minutes), sacrifice the mice and harvest the brains.
-
Prepare brain homogenates in an appropriate buffer.
-
Incubate the brain homogenates with a fluorescently tagged activity-based probe that targets serine hydrolases (e.g., TAMRA-FP).
-
Quench the labeling reaction and separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner.
-
Inhibition of MAGL by this compound will be observed as a decrease in the fluorescence intensity of the band corresponding to MAGL compared to the vehicle-treated control.
-
Quantify the band intensities to determine the percentage of MAGL inhibition at different doses of this compound.
Visualizations
References
JJKK 048: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JJKK 048 is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] By inhibiting MAGL, this compound elevates the levels of 2-AG in the brain and peripheral tissues, making it a valuable tool for investigating the role of the endocannabinoid system in various physiological and pathological processes.[1][2] These application notes provide detailed protocols for the use of this compound in key areas of neuroscience research, including neuroinflammation, neurodegenerative diseases, pain, and synaptic plasticity.
Mechanism of Action
This compound covalently binds to the catalytic serine residue (Ser122) in the active site of MAGL, forming a carbamate adduct.[1] This irreversible inhibition prevents the hydrolysis of 2-AG, leading to its accumulation. The increased 2-AG levels enhance the activation of cannabinoid receptors, primarily CB1 and CB2, which are widely expressed in the nervous system and play crucial roles in neuronal function, immune modulation, and pain perception.
Figure 1: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound.
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 | Reference |
| MAGL | Human | 214 pM | [1] |
| MAGL | Mouse | 363 pM | [1] |
| MAGL | Rat | 275 pM | [1] |
Table 2: In Vitro Selectivity of this compound
| Enzyme | Selectivity vs. MAGL | Reference |
| FAAH | >13,000-fold | |
| ABHD6 | ~630-fold |
Table 3: In Vivo Effects of this compound in Mice
| Dosage (i.p.) | Effect | Time Point | Reference |
| 0.1 - 4 mg/kg | Dose-dependent inhibition of brain MAGL | 30 minutes | [1] |
| 0.5 mg/kg | Significant analgesia in writhing test without cannabimimetic side effects | Acute | [1] |
| 1 - 2 mg/kg | Analgesia in writhing and tail-immersion tests, hypomotility, hyperthermia | Acute | [1] |
| 0.5 - 2 mg/kg | Inhibition of MAGL in peripheral tissues (liver, spleen, heart, skeletal muscle) | Acute | [1] |
Experimental Protocols
Protocol 1: Investigating the Role of this compound in a Mouse Model of Neuroinflammation
This protocol describes the use of this compound in a lipopolysaccharide (LPS)-induced model of acute neuroinflammation.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
Male C57BL/6J mice (8-10 weeks old)
-
Sterile saline
-
Cytokine ELISA kits (e.g., for TNF-α, IL-1β, IL-6)
-
Reagents for immunohistochemistry (e.g., antibodies against Iba1, GFAP)
-
Reagents for qPCR (e.g., RNA extraction kit, reverse transcriptase, primers for inflammatory genes)
Procedure:
-
This compound Preparation: Dissolve this compound in the vehicle to the desired concentration (e.g., 1 mg/ml for a 10 ml/kg injection volume). Sonicate if necessary to aid dissolution.[1]
-
Animal Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + LPS
-
Group 3: this compound + LPS
-
Group 4: this compound + Saline
-
-
Administration:
-
Administer this compound (e.g., 1 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
30 minutes after this compound/vehicle injection, administer LPS (e.g., 1 mg/kg, dissolved in sterile saline) or saline via i.p. injection.
-
-
Tissue Collection and Analysis:
-
For Cytokine Analysis (2-4 hours post-LPS): Anesthetize mice and collect blood via cardiac puncture. Perfuse transcardially with ice-cold PBS. Harvest brains and homogenize the hippocampus and cortex. Measure cytokine levels in serum and brain homogenates using ELISA kits.
-
For Immunohistochemistry (24 hours post-LPS): Perfuse mice with PBS followed by 4% paraformaldehyde (PFA). Post-fix brains in 4% PFA overnight, then transfer to a 30% sucrose solution. Section the brains and perform immunohistochemistry for microglial (Iba1) and astrocyte (GFAP) activation.
-
For qPCR (4-6 hours post-LPS): Harvest brains and isolate RNA from the hippocampus and cortex. Perform reverse transcription and qPCR to analyze the expression of inflammatory genes (e.g., Tnf, Il1b, Il6, Nos2).
-
Figure 2: Workflow for the LPS-induced neuroinflammation protocol.
Protocol 2: Assessment of this compound in a Mouse Model of Alzheimer's Disease
This protocol provides a framework for evaluating the therapeutic potential of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD or APP/PS1).
Materials:
-
This compound
-
Vehicle
-
Transgenic Alzheimer's disease model mice and wild-type littermates
-
Reagents for amyloid-beta (Aβ) ELISA
-
Antibodies for immunohistochemistry (e.g., anti-Aβ, anti-Iba1, anti-GFAP)
-
Equipment for behavioral testing (e.g., Morris water maze, Y-maze)
Procedure:
-
Treatment Regimen:
-
Begin treatment at an age when pathology is developing in the chosen mouse model.
-
Administer this compound (e.g., 1-2 mg/kg, i.p.) or vehicle daily or on alternate days for a specified duration (e.g., 4-8 weeks).
-
-
Behavioral Testing:
-
In the final week of treatment, conduct behavioral tests to assess cognitive function.
-
Morris Water Maze: Evaluate spatial learning and memory.
-
Y-Maze: Assess short-term spatial working memory.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, collect brains as described in Protocol 1.
-
Aβ Quantification: Homogenize one hemisphere and measure soluble and insoluble Aβ40 and Aβ42 levels using ELISA.
-
Immunohistochemistry: Use the other hemisphere for immunohistochemical analysis of Aβ plaque deposition, microgliosis (Iba1), and astrogliosis (GFAP).
-
Protocol 3: Evaluation of this compound in a Mouse Model of Parkinson's Disease
This protocol outlines the use of this compound in a neurotoxin-based (e.g., MPTP or 6-OHDA) or a genetic (e.g., α-synuclein overexpression) mouse model of Parkinson's disease.
Materials:
-
This compound
-
Vehicle
-
Parkinson's disease model mice and control mice
-
Neurotoxin (MPTP or 6-OHDA) if applicable
-
Antibodies for immunohistochemistry (e.g., anti-tyrosine hydroxylase (TH), anti-α-synuclein)
-
Equipment for motor function tests (e.g., rotarod, cylinder test)
Procedure:
-
Treatment Regimen:
-
Neurotoxin Models: Administer this compound (e.g., 1-2 mg/kg, i.p.) or vehicle for a period before, during, and/or after neurotoxin administration.
-
Genetic Models: Treat mice with this compound or vehicle for a chronic period (e.g., several weeks or months).
-
-
Motor Function Assessment:
-
Conduct motor function tests at baseline and at regular intervals throughout the study.
-
Rotarod Test: Assess motor coordination and balance.
-
Cylinder Test: Evaluate forelimb akinesia.
-
-
Neurochemical and Histological Analysis:
-
At the end of the study, collect brains.
-
Immunohistochemistry: Stain brain sections for TH to quantify dopaminergic neuron loss in the substantia nigra and striatum. In genetic models, stain for α-synuclein aggregates.
-
Protocol 4: Investigating the Effect of this compound on Synaptic Plasticity (Long-Term Potentiation)
This protocol describes how to assess the impact of this compound on long-term potentiation (LTP) in hippocampal slices.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Rodent (rat or mouse)
-
Vibratome
-
Electrophysiology rig with perfusion system and recording electrodes
-
High-frequency stimulation (HFS) protocol generator
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain.
-
Incubation: Allow slices to recover in aCSF. For the treatment group, incubate slices in aCSF containing this compound (e.g., 100 nM) for at least 1 hour before recording.
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with aCSF (with or without this compound).
-
Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
LTP Induction:
-
Record a stable baseline of fEPSPs for 20-30 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
-
Post-HFS Recording: Record fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
-
Data Analysis: Compare the degree of potentiation in control and this compound-treated slices.
Figure 3: Logical flow of the LTP experiment.
Concluding Remarks
This compound is a powerful pharmacological tool for elucidating the complex roles of the endocannabinoid system in the central nervous system. The protocols outlined in these application notes provide a starting point for researchers to explore the effects of MAGL inhibition in various models of neurological and psychiatric disorders. Appropriate optimization of dosages, treatment durations, and outcome measures will be necessary for specific experimental contexts. As with any pharmacological agent, careful consideration of potential off-target effects and the use of appropriate controls are essential for robust and reproducible findings.
References
JJKK 048: Application Notes and Protocols for Rodent Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JJKK 048 is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] By inhibiting MAGL, this compound effectively increases the levels of 2-AG in both the central nervous system and peripheral tissues.[4] This elevation of 2-AG enhances the activation of cannabinoid receptors, primarily CB1 and CB2, which are key modulators of pain signaling pathways.[3][5] Preclinical studies in rodent models have demonstrated the analgesic efficacy of this compound in various pain modalities, making it a valuable research tool for investigating the therapeutic potential of endocannabinoid system modulation in pain management.[3][4]
Mechanism of Action
This compound covalently binds to the active site of the MAGL enzyme, effectively blocking its catalytic activity.[2] This inhibition prevents the hydrolysis of 2-AG into arachidonic acid and glycerol.[3] The resulting accumulation of 2-AG leads to enhanced signaling through cannabinoid receptors (CB1 and CB2), which are widely distributed in pain-processing regions of the nervous system.[3][5] Activation of these receptors by 2-AG modulates neurotransmitter release and reduces neuronal excitability, ultimately leading to analgesia.[1]
Figure 1: Simplified signaling pathway of this compound's analgesic effect.
Quantitative Data Summary
The following table summarizes the reported dosages of this compound and their observed effects in mouse pain models. All administrations were performed via intraperitoneal (i.p.) injection.
| Dose (mg/kg) | Pain Model | Analgesic Effect | Cannabimimetic Side Effects | Animal Strain | Citation |
| 0.1 - 4 | Not Specified | Potent MAGL inhibition and elevation of brain 2-AG levels. | Not specified | C57Bl/6J mice | [2] |
| 0.5 | Writhing Test | Significant analgesia. | Not observed. | Albino Swiss mice | [2][4] |
| 1 - 2 | Writhing Test | Analgesia. | Hypomotility and hyperthermia observed, but not catalepsy. | Albino Swiss mice | [2][4] |
| 1 - 2 | Tail-Immersion Test | Analgesia. | Hypomotility and hyperthermia observed, but not catalepsy. | Albino Swiss mice | [2][4] |
Experimental Protocols
Acetic Acid-Induced Writhing Test
This model is used to evaluate visceral pain and the efficacy of peripherally acting analgesics. The intraperitoneal administration of acetic acid induces a characteristic writhing response, which is a sign of abdominal constriction and visceral pain.
Figure 2: Experimental workflow for the acetic acid-induced writhing test.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
0.7% (v/v) acetic acid solution
-
Male Albino Swiss mice (20-25 g)
-
Syringes and needles for injection
-
Observation chambers
Procedure:
-
Acclimatize mice to the experimental environment.
-
Prepare the desired concentrations of this compound in the vehicle solution.
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection.
-
After a 30-minute pretreatment period, administer a 0.7% v/v acetic acid solution intraperitoneally.[6]
-
Immediately place the mouse in an individual transparent observation cage.[6]
-
Allow 5 minutes to elapse, then count the number of writhes (stretching of the abdomen and/or simultaneous stretching of at least one hind limb) for a period of 20 minutes.[6]
-
A significant reduction in the number of writhes in the this compound-treated group compared to the vehicle group indicates an analgesic effect.
Tail-Immersion Test
This model assesses the response to thermal pain and is particularly sensitive to centrally acting analgesics. The latency to withdraw the tail from hot water is measured as an indicator of pain sensitivity.
Figure 3: Experimental workflow for the tail-immersion test.
Materials:
-
This compound
-
Vehicle solution
-
Water bath maintained at a constant temperature (e.g., 52°C)
-
Male Albino Swiss mice (20-25 g)
-
Stopwatch
-
Animal restrainer (optional)
Procedure:
-
Acclimatize mice to handling and the experimental setup.
-
Maintain the water bath at a constant temperature (e.g., 52°C).
-
Gently restrain the mouse and immerse the distal 2-3 cm of its tail into the hot water.
-
Start the stopwatch immediately upon immersion and stop it as soon as the mouse flicks its tail out of the water. This is the tail-withdrawal latency.
-
A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage. If the mouse does not withdraw its tail within the cut-off time, remove the tail and record the latency as the cut-off time.
-
Measure a baseline latency for each animal before drug administration.
-
Administer this compound or vehicle control via i.p. injection.
-
Measure the tail-withdrawal latency at predetermined time points after administration (e.g., 30, 60, 90 minutes).
-
A significant increase in the tail-withdrawal latency in the this compound-treated group compared to the vehicle group indicates an analgesic effect.
Safety and Handling
This compound is a potent pharmacological agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For in vivo administration, a suitable vehicle should be used to ensure solubility and minimize irritation. A commonly used vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Conclusion
This compound serves as a powerful tool for investigating the role of the endocannabinoid system in pain modulation. Its high potency and selectivity for MAGL allow for targeted elevation of 2-AG levels, providing a means to explore the therapeutic potential of this pathway. The protocols and data presented here offer a guide for researchers to effectively utilize this compound in rodent pain models to advance our understanding of pain and develop novel analgesic therapies.
References
- 1. Elevating levels of the endocannabinoid 2-arachidonoylglycerol blunts opioid reward but not analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 4. In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor {4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of the anti-nociceptive effects of 2-arachidonoyl glycerol by peripherally administered FAAH and MGL inhibitors in a neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Writhing test [bio-protocol.org]
JJKK 048 Administration in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of JJKK 048 in preclinical animal studies, with a focus on the well-documented intraperitoneal route. The information is compiled from available scientific literature to guide researchers in designing and executing their own in vivo experiments.
Introduction
This compound is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of 2-arachidonoylglycerol (2-AG).[1][2][3] By inhibiting MAGL, this compound increases the levels of 2-AG in various tissues, including the brain, leading to a range of potential therapeutic effects such as analgesia.[1][2] This document outlines the administration protocols for this compound in animal models, based on published research.
Mechanism of Action
This compound functions by covalently binding to the catalytic serine residue (Ser122) in the active site of the MAGL enzyme.[1] This action forms a carbamate adduct, which effectively blocks the enzyme's hydrolytic activity. The inhibition of MAGL leads to a significant and dose-dependent elevation of 2-AG levels, while levels of anandamide (AEA), another major endocannabinoid, remain unaffected.[1][2]
Mechanism of action of this compound.
Administration Routes in Animal Studies
Based on a thorough review of the existing literature, the primary route of administration for this compound in animal studies, particularly in mice, is intraperitoneal (i.p.) injection .[1][2] There is currently a lack of published data on other administration routes such as oral (p.o.), intravenous (i.v.), or subcutaneous (s.c.) for this specific compound. Therefore, the following protocols and data are focused exclusively on the intraperitoneal route.
Quantitative Data Summary: Intraperitoneal Administration in Mice
The following table summarizes the quantitative data from in vivo studies of this compound administered intraperitoneally to mice.
| Parameter | Value | Animal Model | Key Findings | Reference |
| Dosage Range | 0.1 - 4 mg/kg | Male C57Bl/6J mice | Dose-dependent inhibition of brain MAGL activity and elevation of brain 2-AG levels. | [1] |
| Effective Dose for Analgesia | 0.5 mg/kg | Male Albino Swiss mice | Promoted significant analgesia in a writhing test without causing cannabimimetic side effects. | [1][2] |
| Higher Dose Effects | 1 - 2 mg/kg | Male Albino Swiss mice | Induced analgesia in both the writhing test and the tail-immersion test, as well as hypomotility and hyperthermia, but not catalepsy. | [1] |
| MAGL Inhibition in Peripheral Tissues | 0.5 - 2 mg/kg | Mouse | Inhibition of MAGL in liver, spleen, heart, and skeletal muscle. Some off-target effects were noted at higher doses. | [1] |
| Pharmacokinetics | 0.5 mg/kg | Mouse | JJKK-048 was not detected in plasma or brain at 15, 30, 60, or 120 minutes post-injection. | [2] |
| Pharmacokinetics (Higher Doses) | 0.5, 1.0, and 2.0 mg/kg | Mouse | JJKK-048 was detected in plasma, brain, and liver 30 minutes after injection at these doses. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Administration
This protocol details the preparation of a this compound solution for in vivo studies in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Warming device (e.g., water bath or heat block)
Procedure:
-
Vehicle Preparation:
-
Prepare a 10% (w/v) solution of HP-β-CD in sterile saline or PBS.
-
Gently warm the solution to aid in the dissolution of HP-β-CD.
-
-
This compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO. A common final concentration of DMSO in the injected solution is 5% (v/v).[1]
-
-
Final Formulation:
-
For a final solution containing 5% DMSO and 10% HP-β-CD, first dissolve the required amount of this compound in DMSO.
-
Sequentially add the gently heated 10% HP-β-CD solution to the DMSO stock solution while vortexing to ensure complete dissolution.
-
The final volume should be adjusted with the HP-β-CD solution.
-
It is recommended to prepare the working solution fresh on the day of the experiment.[1]
-
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
This protocol provides a step-by-step guide for the intraperitoneal administration of this compound to mice.
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal restraint device (optional)
-
70% ethanol or other suitable disinfectant
-
Sterile gauze
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the mouse to minimize stress.
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a restraint device.
-
-
Injection Site Identification:
-
Position the mouse with its head tilted slightly downwards. This allows the abdominal organs to move cranially, reducing the risk of puncture.
-
The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
-
Injection:
-
Disinfect the injection site with 70% ethanol on a sterile gauze pad.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.
-
Slowly inject the this compound solution. The typical injection volume for mice is 5-10 mL/kg.
-
-
Post-Injection Monitoring:
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, discomfort, or adverse reactions following the injection.
-
General experimental workflow.
Conclusion
The available scientific literature robustly supports the use of intraperitoneal administration for this compound in mouse models to study its in vivo effects. The provided protocols and data tables offer a foundation for researchers to design experiments investigating the therapeutic potential of this potent MAGL inhibitor. Further research is warranted to explore other potential administration routes and to fully characterize the pharmacokinetic and pharmacodynamic profiles of this compound.
References
Application Notes and Protocols for Measuring MAGL Inhibition with JJKK-048
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing JJKK-048, a potent and selective inhibitor, for the study of monoacylglycerol lipase (MAGL). Detailed protocols for in vitro and in vivo experiments are outlined to facilitate research into the therapeutic potential of MAGL inhibition in various disease models.
Introduction to Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2][3][4]. 2-AG is an endogenous lipid that activates cannabinoid receptors CB1 and CB2, playing a crucial role in a multitude of physiological processes including pain, inflammation, and neurotransmission[1][2][3][5]. By hydrolyzing 2-AG into arachidonic acid and glycerol, MAGL terminates its signaling[4]. The arachidonic acid produced can then be used for the synthesis of prostaglandins, which are involved in inflammation[4][6]. Given its central role in regulating 2-AG levels, MAGL has emerged as a significant therapeutic target for various conditions, including neurodegenerative diseases, cancer, and chronic pain[4][7].
JJKK-048: A Potent and Selective MAGL Inhibitor
JJKK-048 is an ultrapotent and highly selective inhibitor of MAGL[4][7]. It acts as a covalent inhibitor, forming a carbamate adduct with the catalytic serine residue (S122) in the active site of MAGL[7][8]. This action effectively blocks the hydrolysis of 2-AG, leading to its accumulation in tissues[7][8]. The high selectivity of JJKK-048 for MAGL over other serine hydrolases, such as fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain containing 6 (ABHD6), makes it an invaluable tool for studying the specific functions of MAGL[5].
Quantitative Data
In Vitro Inhibitory Potency of JJKK-048
| Species | IC50 Value |
| Human MAGL | 214 pM[7][9] |
| Rat MAGL | 275 pM[7][9] |
| Mouse MAGL | 363 pM[5][7][9] |
| Alternative Mouse MAGL IC50 | 0.4 nM[10] |
In Vivo Effects of JJKK-048 in Mice
| Dosage (i.p.) | Effect on Brain MAGL Activity | Effect on Brain 2-AG Levels | Behavioral Effects |
| 0.5 mg/kg | ~45% inhibition | 9-fold increase | Significant analgesia in writhing test without cannabimimetic side effects[4][7][8] |
| 1-2 mg/kg | ~80% inhibition | 19-fold increase | Analgesia in writhing and tail-immersion tests, hypomotility, hyperthermia[4][7][8] |
| 4 mg/kg | ~90% inhibition | 30-fold increase |
i.p. = intraperitoneal
Signaling Pathway
Caption: MAGL's role in 2-AG degradation and the inhibitory action of JJKK-048.
Experimental Protocols
In Vitro MAGL Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available MAGL inhibitor screening kits and is suitable for determining the IC50 value of JJKK-048.[11][12]
Materials:
-
Human recombinant MAGL enzyme
-
MAGL substrate (e.g., a fluorogenic substrate that releases a fluorescent product upon cleavage)
-
Assay Buffer (e.g., Tris-based buffer, pH 7.2-8.0)
-
JJKK-048
-
DMSO (anhydrous)
-
Black 96-well plate with a flat bottom
-
Multi-well spectrophotometer (fluorometer)
Procedure:
-
Prepare JJKK-048 Stock Solution: Dissolve JJKK-048 in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the JJKK-048 stock solution in assay buffer to achieve a range of concentrations for testing.
-
Prepare MAGL Enzyme Solution: Dilute the MAGL enzyme stock in cold assay buffer to the desired working concentration.
-
Assay Plate Setup:
-
Add the diluted JJKK-048 solutions to the appropriate wells of the 96-well plate.
-
Include a "no inhibitor" control (vehicle, e.g., DMSO in assay buffer).
-
Include a "background" control (assay buffer without enzyme).
-
-
Enzyme Addition: Add the prepared MAGL enzyme solution to all wells except the background control wells.
-
Pre-incubation: Incubate the plate at 37°C for 20-30 minutes to allow JJKK-048 to bind to the enzyme.
-
Substrate Addition: Add the MAGL substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorometer and measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) in kinetic mode for 30-60 minutes at 37°C.[11]
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence curve) for each concentration of JJKK-048.
-
Subtract the background fluorescence rate.
-
Normalize the data to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the JJKK-048 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro fluorometric MAGL inhibition assay.
In Vivo MAGL Inhibition and 2-AG Level Measurement
This protocol outlines the steps for administering JJKK-048 to mice and subsequently measuring the effects on brain MAGL activity and 2-AG levels.[8]
Materials:
-
JJKK-048
-
Vehicle solution (e.g., saline with Tween 80 and DMSO)
-
Male C57Bl/6J mice
-
Homogenization buffer
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Reagents for activity-based protein profiling (ABPP) (optional)
Procedure:
-
JJKK-048 Formulation: Prepare the desired dose of JJKK-048 in the vehicle solution.
-
Animal Dosing: Administer JJKK-048 or vehicle to mice via intraperitoneal (i.p.) injection at doses ranging from 0.1 to 4 mg/kg.[7][8]
-
Tissue Collection: After a specified time (e.g., 30 minutes), euthanize the mice and rapidly dissect the brain and other tissues of interest.[8] Immediately freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
Tissue Homogenization: Homogenize the frozen brain tissue in an appropriate buffer.
-
Measurement of MAGL Activity (Optional - ABPP):
-
Activity-based protein profiling (ABPP) can be used to assess the in vivo inhibition of MAGL and other serine hydrolases. This technique typically involves labeling the active enzymes in the tissue homogenate with a fluorescently tagged probe.
-
The labeled proteins are then separated by SDS-PAGE, and the fluorescence is visualized to quantify the activity of different hydrolases.
-
-
Measurement of 2-AG Levels (LC-MS/MS):
-
Extract lipids, including 2-AG, from the tissue homogenates using an appropriate organic solvent extraction method.
-
Analyze the extracted lipids using a validated LC-MS/MS method to quantify the levels of 2-AG and other endocannabinoids like anandamide (AEA).
-
-
Data Analysis:
-
For ABPP, quantify the band intensities to determine the percentage of MAGL inhibition compared to the vehicle-treated group.
-
For LC-MS/MS, calculate the concentration of 2-AG in each sample and compare the levels between the JJKK-048-treated and vehicle-treated groups.
-
Caption: Workflow for in vivo assessment of MAGL inhibition by JJKK-048.
Conclusion
JJKK-048 is a powerful research tool for elucidating the physiological and pathophysiological roles of MAGL. The protocols provided herein offer a foundation for investigating the effects of MAGL inhibition in both in vitro and in vivo settings. These methods can be adapted and expanded to suit the specific needs of various research applications, from basic neuroscience to drug discovery for a range of disorders.
References
- 1. Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of Monoacylglycerol Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of Monoacylglycerol Lipase Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor {4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. JJKK 048 (5206) by Tocris, Part of Bio-Techne [bio-techne.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Monoacylglycerol Lipase (MAGL) Activity Assay Kit (ab273326) | Abcam [abcam.com]
JJKK-048: Application Notes and Protocols for Studying 2-AG Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
JJKK-048 is an ultrapotent and highly selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] By inhibiting MAGL, JJKK-048 leads to a significant and dose-dependent increase in 2-AG levels in the brain and peripheral tissues.[1][3] This makes JJKK-048 an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the 2-AG signaling pathway. These application notes provide a comprehensive overview of JJKK-048, including its mechanism of action, quantitative data, and detailed protocols for its use in studying 2-AG signaling.
Mechanism of Action
JJKK-048 is a piperidine triazole urea-based compound that covalently and irreversibly binds to the catalytic serine residue (S122) within the active site of MAGL.[2][3] This covalent modification forms a stable carbamate adduct, effectively inactivating the enzyme.[2][3] The high potency of JJKK-048 is attributed to its triazole leaving group.[3] Due to its high selectivity for MAGL over other serine hydrolases, such as fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6), JJKK-048 allows for the specific investigation of 2-AG-mediated effects without significantly altering the levels of other endocannabinoids like anandamide (AEA).[1][4][5]
Data Presentation
In Vitro Potency and Selectivity
| Target Enzyme | Species | IC50 | Selectivity vs. FAAH | Selectivity vs. ABHD6 | Reference |
| MAGL | Human | 214 pM | >13,000-fold | ~630-fold | [2][5] |
| MAGL | Rat | 275 pM | Not Reported | Not Reported | [2] |
| MAGL | Mouse | 363 pM | Not Reported | Not Reported | [2] |
In Vivo Effects of JJKK-048 in Mice
| Dosage (mg/kg, i.p.) | MAGL Inhibition in Brain | Brain 2-AG Levels | Analgesic Effect (Writhing Test) | Analgesic Effect (Tail-Immersion Test) | Cannabimimetic Side Effects | Reference |
| 0.5 | ~45% | 9-fold increase | Significant analgesia | Not significant | None observed | [3][6] |
| 1 | ~80% | Dose-dependent increase | Significant analgesia | Significant analgesia | Hypomotility, hyperthermia | [3][6] |
| 2 | ~80% | Dose-dependent increase | Significant analgesia | Significant analgesia | Hypomotility, hyperthermia | [3][6] |
| 4 | ~90% | Massive increase | Not Reported | Not Reported | Hypomotility, hyperthermia | [3] |
Signaling Pathway Diagram
References
Application Notes and Protocols for JJKK 048 in Cancer Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JJKK 048, a potent and selective monoacylglycerol lipase (MAGL) inhibitor, in cancer cell line experiments. The following sections detail the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
Introduction
This compound is a highly selective and potent inhibitor of monoacylglycerol lipase (MAGL), an enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] MAGL is overexpressed in several aggressive cancer types and contributes to tumor progression by influencing oncogenic signaling pathways.[2] Inhibition of MAGL by this compound presents a promising therapeutic strategy by modulating lipid signaling in cancer cells.
Mechanism of Action
This compound covalently binds to the active site serine (S122) of MAGL, forming a carbamate adduct and irreversibly inhibiting its enzymatic activity.[1] This inhibition leads to an accumulation of 2-AG, which can modulate various downstream signaling pathways, including those involved in cell proliferation, apoptosis, and drug resistance.[1][2][3]
Data Presentation
This compound Inhibitory Activity
| Target | Species | IC50 Value |
| MAGL | Human | 214 pM[1] |
| MAGL | Rat | 275 pM[1] |
| MAGL | Mouse | 363 pM[1] |
This compound Cellular Activity
| Cell Line | Cancer Type | Assay | IC50 Value |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability | 61 µM[4] |
Signaling Pathway
In the context of hypoxic triple-negative breast cancer cells, this compound has been shown to downregulate the expression of the drug efflux transporter ABCG2 by inhibiting the NFκB signaling pathway. This leads to increased intracellular accumulation and efficacy of chemotherapeutic agents like regorafenib.[4][5][6]
Caption: this compound signaling pathway in hypoxic cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in cancer cell lines.
Cell Viability Assay (Resazurin-Based)
This protocol is adapted for determining the effect of this compound on the viability of MDA-MB-231 cells.[4]
Materials:
-
MDA-MB-231 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Resazurin sodium salt
-
96-well plates
-
Plate reader (fluorometric)
Procedure:
-
Cell Seeding:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Resazurin Staining:
-
Prepare a 0.15 mg/mL solution of resazurin in PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Caption: Workflow for the this compound cell viability assay.
Western Blotting for ABCG2 Expression
This protocol describes the detection of ABCG2 protein levels in MDA-MB-231 cells following treatment with this compound under hypoxic conditions.[4][6]
Materials:
-
MDA-MB-231 cells
-
This compound
-
Cobalt chloride (CoCl2) for inducing hypoxia
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against ABCG2
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.
-
Induce pseudohypoxia by treating cells with 100 µM CoCl2 for 24 hours.
-
Treat the hypoxic cells with 0.5 µM this compound for an additional 48 hours. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ABCG2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against the loading control.
-
Caption: Workflow for Western blotting of ABCG2.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the procedure for assessing apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentrations of this compound for the appropriate duration (e.g., 24-48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 4. erepo.uef.fi [erepo.uef.fi]
- 5. researchgate.net [researchgate.net]
- 6. Monoacylglycerol Lipase Inhibitor JJKK048 Ameliorates ABCG2 Transporter-Mediated Regorafenib Resistance Induced by Hypoxia in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
JJKK 048: A Potent Tool for Neuroinflammation Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
JJKK 048 is an ultrapotent and highly selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling molecule with roles in neurotransmission, pain perception, and inflammation. By inhibiting MAGL, this compound elevates the levels of 2-AG in the brain and peripheral tissues. This mode of action presents a dual benefit in the context of neuroinflammation. Firstly, the accumulation of 2-AG enhances endocannabinoid signaling, which can have anti-inflammatory effects. Secondly, the inhibition of MAGL reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins, thereby dampening the inflammatory cascade. These characteristics make this compound a valuable research tool for investigating the role of the endocannabinoid system in neuroinflammatory and neurodegenerative diseases.
Mechanism of Action
This compound is a piperidine triazole urea-based compound that acts as an irreversible, covalent inhibitor of MAGL.[1] It specifically targets the active site serine (S122) of the enzyme, forming a stable carbamate adduct.[1] This covalent modification effectively inactivates the enzyme, preventing the hydrolysis of 2-AG. The high potency and selectivity of this compound for MAGL over other serine hydrolases, such as fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain-containing 6 (ABHD6), make it a precise tool for studying MAGL-specific functions.
Figure 1. Mechanism of action of this compound in reducing neuroinflammation.
Quantitative Data
The following tables summarize the quantitative data for this compound based on available research.
| Parameter | Species | Value | Reference |
| IC₅₀ | Human MAGL | 214 pM | [1] |
| IC₅₀ | Rat MAGL | 275 pM | [1] |
| IC₅₀ | Mouse MAGL | 363 pM | [1] |
Table 1. In Vitro Potency of this compound.
| Dose (mg/kg, i.p.) | MAGL Inhibition (Brain) | 2-AG Levels (Brain) | Reference |
| 0.1 | Not specified | Significant increase | [1] |
| 0.5 | ~45% | Dose-dependent increase | [1] |
| 1.0 | ~80% | Dose-dependent increase | [1] |
| 2.0 | ~80% | Dose-dependent increase | [1] |
| 4.0 | ~90% | Massive increase | [1] |
Table 2. In Vivo Efficacy of this compound in Mice (Acute Administration).
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Neuroinflammation Model: LPS-Stimulated Microglia
This protocol describes the use of this compound to mitigate the inflammatory response in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for assessing inflammatory markers (e.g., ELISA kits for TNF-α, IL-1β, IL-6; Griess reagent for nitric oxide)
Protocol:
-
Cell Culture: Culture BV-2 microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed BV-2 cells in appropriate culture plates (e.g., 96-well plate for viability assays, 24-well plate for cytokine analysis) and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours prior to LPS stimulation. Include a vehicle control (DMSO) group.
-
LPS Stimulation: Induce an inflammatory response by adding LPS to the culture medium at a final concentration of 100 ng/mL to 1 µg/mL.
-
Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) depending on the inflammatory marker being assessed.
-
Analysis of Inflammatory Markers:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant as an indicator of NO production.
-
Figure 2. Workflow for in vitro evaluation of this compound.
In Vivo Neuroinflammation Model: LPS-Induced Systemic Inflammation in Mice
This protocol outlines the procedure for assessing the in vivo efficacy of this compound in a mouse model of LPS-induced neuroinflammation.
Materials:
-
C57BL/6 mice (male, 8-12 weeks old)
-
This compound
-
Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Tools for tissue collection and processing
Protocol:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
This compound Administration: Prepare this compound in the vehicle solution. Administer this compound via intraperitoneal (i.p.) injection at the desired doses (e.g., 0.5, 1, 2, 4 mg/kg). Administer the vehicle solution to the control group.
-
LPS Administration: Thirty minutes to one hour after this compound administration, induce systemic inflammation by i.p. injection of LPS (e.g., 1-5 mg/kg) dissolved in sterile saline. Administer sterile saline to the non-inflamed control group.
-
Monitoring: Monitor the animals for signs of sickness behavior (e.g., lethargy, piloerection).
-
Tissue Collection: At a predetermined time point after LPS injection (e.g., 2-24 hours), euthanize the mice via an approved method.
-
Brain Extraction: Perfuse the animals with ice-cold PBS to remove blood from the brain. Carefully dissect and collect the brain. Specific brain regions (e.g., hippocampus, cortex) can be isolated.
-
Analysis:
-
Activity-Based Protein Profiling (ABPP): Homogenize brain tissue and perform ABPP to assess the in vivo inhibition of MAGL activity.
-
2-AG Quantification: Extract lipids from the brain tissue and quantify 2-AG levels using liquid chromatography-mass spectrometry (LC-MS).
-
Cytokine and Prostaglandin Analysis: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and prostaglandins (PGE₂, PGD₂) using ELISA or mass spectrometry-based methods.
-
Figure 3. Workflow for in vivo evaluation of this compound.
Conclusion
This compound is a powerful and selective tool for investigating the role of MAGL and the endocannabinoid system in neuroinflammation. Its ability to robustly increase 2-AG levels while simultaneously reducing the synthesis of pro-inflammatory prostaglandins provides a multifaceted approach to mitigating neuroinflammatory processes. The protocols outlined in this document provide a framework for researchers to utilize this compound in both in vitro and in vivo models to further elucidate the therapeutic potential of MAGL inhibition in a variety of neurological disorders.
References
Application Notes and Protocols for JJKK 048
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of JJKK 048, a potent and selective monoacylglycerol lipase (MAGL) inhibitor. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring accurate and reproducible experimental results.
Compound Information
| Parameter | Value | Reference |
| Chemical Name | [4-[Bis(1,3-benzodioxol-5-yl)methyl]-1-piperidinyl]-1H-1,2,4-triazol-1-yl-methanone | [1] |
| Molecular Formula | C₂₃H₂₂N₄O₅ | |
| Molecular Weight | 434.44 g/mol | [1] |
| CAS Number | 1515855-97-6 | [2] |
| Purity | ≥98% (HPLC) | |
| Appearance | White to beige powder | [3] |
Dissolution Protocol
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in dimethyl sulfoxide (DMSO).
2.1. Recommended Solvent:
2.2. Preparation of Stock Solutions:
The following table provides volumes of DMSO required to prepare stock solutions of various concentrations.
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.30 mL | 11.51 mL | 23.02 mL |
| 5 mM | 0.46 mL | 2.30 mL | 4.60 mL |
| 10 mM | 0.23 mL | 1.15 mL | 2.30 mL |
| 50 mM | 0.05 mL | 0.23 mL | 0.46 mL |
| 100 mM | 0.023 mL | 0.115 mL | 0.23 mL |
Calculations are based on a molecular weight of 434.44 g/mol .
2.3. Step-by-Step Dissolution Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of DMSO to the powder.
-
Vortex: Mix thoroughly by vortexing for 1-2 minutes.
-
Solubilization Assistance (if necessary): If the compound does not fully dissolve, the following steps can be taken:
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.
Storage Protocol
Proper storage of both the solid compound and stock solutions is vital to prevent degradation and maintain activity.
3.1. Solid Compound:
| Storage Condition | Recommendation |
| Temperature | Store at -20°C.[2][3] |
| Light | Protect from light.[4] |
| Moisture | Store in a tightly sealed container to prevent moisture absorption. |
3.2. Stock Solutions:
| Storage Condition | Recommendation | Duration |
| Short-term | Store at -20°C.[2][5] | Up to 1 month |
| Long-term | Store at -80°C.[2][5] | Up to 6 months |
Important Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to minimize degradation from repeated temperature changes.[2][6]
-
Shipping: this compound is typically shipped at room temperature, with blue ice available upon request for sample solutions.[2][6]
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for experimental use.
Caption: Workflow for dissolving and storing this compound.
Signaling Pathway Context
This compound is a potent and selective inhibitor of monoacylglycerol lipase (MAGL).[7] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[7] By inhibiting MAGL, this compound leads to an increase in the levels of 2-AG in the brain and other tissues. This mechanism of action makes this compound a valuable tool for studying the endocannabinoid system and its role in various physiological processes, including pain, inflammation, and neuroprotection. The compound covalently binds to the serine residue (S122) in the active site of MAGL, leading to its inactivation.[5]
Caption: this compound inhibits MAGL, increasing 2-AG levels.
References
JJKK 048: Application Notes and Protocols for Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JJKK 048 is a highly potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] By inhibiting MAGL, this compound elevates the levels of 2-AG in the brain and peripheral tissues. This mechanism holds significant therapeutic potential for neurodegenerative diseases, as 2-AG is involved in modulating neurotransmission, inflammation, and neuronal protection.[2] MAGL inhibition not only enhances endocannabinoid signaling but also reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins.[2] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed protocols for its application in preclinical neurodegenerative disease models.
Mechanism of Action
This compound acts as an irreversible covalent inhibitor of MAGL.[3] It forms a carbamate adduct with the catalytic serine residue (S122) in the active site of the MAGL enzyme.[3] This covalent modification inactivates the enzyme, preventing the hydrolysis of 2-AG into arachidonic acid and glycerol. The resulting increase in 2-AG levels enhances the activation of cannabinoid receptors, primarily CB1 and CB2, which are implicated in neuroprotective and anti-inflammatory signaling pathways.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 | Reference |
| MAGL | Human | 214 pM | [3] |
| MAGL | Mouse | 363 pM | [3] |
| MAGL | Rat | 275 pM | [3] |
| FAAH | Human | >10,000 nM | |
| ABHD6 | Human | ~252 nM |
Table 2: In Vivo Efficacy of this compound in Mice
| Dosage (mg/kg, i.p.) | MAGL Inhibition (Brain) | 2-AG Fold Increase (Brain) | Reference |
| 0.1 | Not specified | ~2-fold | [1] |
| 0.5 | ~45% | ~8-fold | [1] |
| 1.0 | ~80% | ~15-fold | [1] |
| 2.0 | ~80% | ~20-fold | [1] |
| 4.0 | ~90% | ~25-fold | [1] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Mouse Model of Neurodegeneration
This protocol describes the preparation and administration of this compound to mice for in vivo studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation of this compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
For a final injection volume of 10 mL/kg, prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Add the required volume of the this compound stock solution to the vehicle to achieve the desired final concentration (e.g., 0.1, 0.5, 1, 2, or 4 mg/kg).
-
Vortex the solution thoroughly to ensure complete dissolution. If precipitation occurs, gentle warming and/or sonication can be used.[1]
-
-
Animal Dosing:
-
Use appropriate mouse models for the specific neurodegenerative disease being studied (e.g., APP/PS1 for Alzheimer's disease, MPTP-induced for Parkinson's disease).
-
Administer the prepared this compound formulation or vehicle control via intraperitoneal (i.p.) injection.
-
The volume of injection should be calculated based on the body weight of each animal (e.g., 10 mL/kg).
-
For acute studies, a single dose is administered. For chronic studies, the dosing regimen should be optimized based on the experimental design.
-
-
Tissue Collection and Analysis:
-
At the desired time point after administration (e.g., 30 minutes for acute MAGL inhibition studies), euthanize the animals according to approved institutional protocols.[1]
-
Rapidly dissect the brain and other relevant tissues.
-
For analysis of MAGL activity and endocannabinoid levels, tissues should be immediately flash-frozen in liquid nitrogen and stored at -80°C until processing.
-
Subsequent analyses can include activity-based protein profiling (ABPP) to assess MAGL inhibition and liquid chromatography-mass spectrometry (LC-MS) to quantify 2-AG and other endocannabinoid levels.
-
Protocol 2: Assessment of Neuroprotection in a Cell Culture Model of Amyloid-Beta Toxicity
This protocol provides a framework for evaluating the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS and 1% penicillin/streptomycin)
-
This compound
-
Amyloid-beta 1-42 (Aβ42) peptide
-
MTT or other viability assay reagents
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells in standard conditions (37°C, 5% CO2).
-
Seed the cells into 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
-
This compound Pre-treatment:
-
Prepare various concentrations of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Incubate the cells with this compound for a predetermined pre-treatment period (e.g., 2 hours).
-
-
Aβ42 Treatment:
-
Prepare oligomeric Aβ42 according to established protocols (incubation at 4°C for 24 hours).
-
Add the prepared Aβ42 to the wells to a final concentration known to induce cytotoxicity (e.g., 10 µM).
-
Include control wells with vehicle only, this compound only, and Aβ42 only.
-
Incubate the cells for 24-48 hours.
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using a standard method like the MTT assay.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Experimental Workflow Visualization
Conclusion
This compound is a valuable research tool for investigating the role of the endocannabinoid system in neurodegenerative diseases. Its high potency and selectivity for MAGL make it a precise instrument for studying the downstream effects of elevated 2-AG levels. The protocols provided here offer a starting point for researchers to explore the therapeutic potential of this compound in various preclinical models of neurodegeneration. Further studies are warranted to fully elucidate its efficacy and mechanism of action in specific disease contexts.
References
Troubleshooting & Optimization
Optimizing JJKK 048 dosage to avoid side effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of JJKK 048 to minimize side effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and selective inhibitor of monoacylglycerol lipase (MAGL).[1][2][3][4] By inhibiting MAGL, this compound prevents the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), leading to a significant increase in 2-AG levels in both the brain and peripheral tissues.[1][5][6] This elevation of 2-AG is responsible for the compound's pharmacological effects.
Q2: What are the potential therapeutic applications of this compound?
A2: Due to its mechanism of action, this compound has potential therapeutic applications in conditions such as pain, neurodegenerative diseases, and cancer.[1][6]
Q3: What are the known side effects of this compound administration?
A3: At higher doses, this compound can induce cannabimimetic side effects. In preclinical studies with mice, observed side effects include hypomotility (decreased movement) and hyperthermia (increased body temperature).[1][5][6] Notably, catalepsy was not observed.[1][5][6]
Q4: Is this compound selective for MAGL?
A4: Yes, this compound is highly selective for MAGL. It shows significantly less activity against other serine hydrolases like fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain containing 6 (ABHD6).[2][3] Specifically, it exhibits over 13,000-fold selectivity for MAGL over FAAH and approximately 630-fold selectivity over ABHD6.[2][3]
Q5: How does this compound administration affect endocannabinoid levels?
A5: Acute administration of this compound leads to a substantial and dose-dependent increase in brain 2-AG levels.[1][5] Importantly, it does not significantly affect the levels of anandamide (AEA), another major endocannabinoid.[1][5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high levels of hypomotility in test subjects. | The administered dose of this compound may be too high, leading to pronounced cannabimimetic side effects. | Refer to the dose-response data in Table 1. Consider reducing the dosage to a range where analgesic effects are observed with minimal motor impairment (e.g., starting at 0.5 mg/kg in mice and titrating upwards).[1][5] |
| Significant hyperthermia observed post-administration. | This is a known dose-dependent side effect of this compound. | Monitor core body temperature closely. If hyperthermia is a concern for the experimental paradigm, use the lowest effective dose. Consider a dose-response study to identify the threshold for this effect in your specific model. |
| Variability in analgesic response between subjects. | Differences in individual metabolism or MAGL expression. Inconsistent drug formulation or administration. | Ensure a homogenous and stable formulation of this compound. For in vivo studies, intraperitoneal (i.p.) injection is a common administration route.[1][5] Review and standardize the administration technique to ensure consistency. |
| Analgesic effects are not observed at lower doses. | The dose may be below the therapeutic threshold for the specific pain model being used. | Gradually increase the dose in subsequent cohorts, closely monitoring for the onset of both analgesic effects and side effects. The writhing test and tail-immersion test are reported to be sensitive to this compound's effects.[1][6] |
| Precipitation or phase separation of this compound during preparation. | This compound has specific solubility characteristics. | The use of solvents such as DMSO, PEG300, Tween-80, and saline in specific ratios can aid in dissolution.[1] Gentle heating and/or sonication can also be used to facilitate the dissolution process if precipitation occurs.[1] |
Data Summary
Table 1: In Vivo Dose-Response of this compound in Mice
| Dosage (mg/kg, i.p.) | Effect on Brain MAGL Activity | Effect on Brain 2-AG Levels | Observed Behavioral Effects | Reference |
| 0.1 - 0.5 | Partial blockade (~45% at 0.5 mg/kg) | Dose-dependent increase | Significant analgesia in writhing test without cannabimimetic side effects at 0.5 mg/kg. | [1][5] |
| 1 - 2 | ~80% inhibition | Dose-dependent increase | Analgesia in both writhing and tail-immersion tests. Hypomotility and hyperthermia observed. | [1][5] |
| 4 | ~90% inhibition | Substantial increase | Pronounced analgesia, hypomotility, and hyperthermia. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is based on formulations reported for in vivo studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, add each solvent sequentially while vortexing to ensure proper mixing. A suggested vehicle composition is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Ensure the final solution is clear. If precipitation is observed, gentle warming or sonication may be used to aid dissolution.[1]
-
The final concentration should be adjusted to deliver the desired dose in an appropriate injection volume for the animal model (e.g., 10 mL/kg for mice).
Protocol 2: Assessment of Analgesia and Side Effects (Mouse Model)
This protocol outlines a general procedure to evaluate the therapeutic and adverse effects of this compound.
Experimental Groups:
-
Vehicle control group
-
This compound treatment groups (e.g., 0.5, 1, 2, and 4 mg/kg)
Procedure:
-
Administer the vehicle or the appropriate dose of this compound via intraperitoneal (i.p.) injection.
-
At a predetermined time point post-injection (e.g., 30 minutes), assess for side effects and analgesic response.[5]
-
Side Effect Assessment:
-
Hypomotility: Place the mouse in an open-field arena and record locomotor activity for a set duration.
-
Hyperthermia: Measure the core body temperature using a rectal probe.
-
Catalepsy: Perform the bar test to assess for catalepsy.
-
-
Analgesia Assessment:
-
Writhing Test: Induce visceral pain (e.g., with an i.p. injection of acetic acid) and count the number of writhes over a defined period.
-
Tail-Immersion Test: Measure the latency to withdraw the tail from hot water.
-
-
At the end of the behavioral assessments, tissues can be collected for biochemical analysis (e.g., measurement of MAGL activity and 2-AG levels).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for this compound dosage optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Monoacylglycerol Lipase | Tocris Bioscience [tocris.com]
- 3. This compound | Monoacylglycerol Lipase | Tocris Bioscience [tocris.com]
- 4. glpbio.com [glpbio.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor {4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of JJKK 048 in experiments
Welcome to the technical support center for JJKK 048, a potent and selective inhibitor of Kinase X (KX). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers minimize and understand potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a novel small molecule inhibitor designed for high-potency and selective inhibition of Kinase X (KX), a critical enzyme in a cancer-associated signaling pathway. Its primary therapeutic goal is to modulate the activity of this pathway for cancer research and potential treatment.
Q2: What are the known off-target effects of this compound?
A2: At elevated concentrations, this compound has demonstrated inhibitory activity against Kinase Y (KY) and Kinase Z (KZ). Additionally, minor interactions with a non-kinase protein, Protein A (PA), have been noted. These off-target interactions can lead to unintended cellular responses and require careful consideration during experimental design.
Q3: What is the recommended concentration range for using this compound to maintain selectivity?
A3: To ensure maximal selectivity for Kinase X, it is crucial to use this compound at the lowest effective concentration. We strongly recommend performing a dose-response curve in your specific experimental system to determine the optimal concentration that inhibits KX activity without significantly affecting known off-targets. A starting point for many cell-based assays is to use concentrations around the IC50 for KX, while avoiding concentrations that approach the IC50 values for off-target kinases.
Q4: How can I confirm that the observed phenotype in my experiment is due to the inhibition of Kinase X and not an off-target effect?
A4: To validate that your experimental results are due to on-target inhibition, consider the following strategies:
-
Rescue experiments: If possible, introduce a version of Kinase X that is resistant to this compound. If this rescues the phenotype, it confirms the on-target effect.
-
Knockdown/knockout studies: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of Kinase X.[1] If this phenocopies the effect of this compound, it supports an on-target mechanism.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides strategies to mitigate them.
Issue 1: Unexpected or inconsistent experimental results.
Possible Cause: Off-target effects at the concentration of this compound being used.
Troubleshooting Steps:
-
Verify Potency and Selectivity: Confirm the on-target and off-target activity of your batch of this compound.
-
Recommendation: Perform an in vitro kinase assay to determine the IC50 values for KX, KY, and KZ.
-
| Target | Average IC50 (nM) |
| Kinase X (KX) | 15 |
| Kinase Y (KY) | 850 |
| Kinase Z (KZ) | 1200 |
| Protein A (PA) | >10,000 |
-
Optimize this compound Concentration:
-
Recommendation: Conduct a dose-response experiment in your cellular model. Start with a concentration at the IC50 of KX and titrate up to a concentration where off-target effects might be expected. Assess a downstream marker of KX activity to determine the lowest effective concentration.
-
-
Employ Orthogonal Approaches:
-
Recommendation: As mentioned in the FAQ, use a structurally distinct KX inhibitor or a genetic approach (e.g., siRNA) to confirm that the observed phenotype is specific to KX inhibition.[1]
-
Issue 2: Difficulty in attributing a specific signaling pathway to the observed cellular effect.
Possible Cause: this compound may be affecting multiple pathways due to its on-target and off-target activities.
Troubleshooting Steps:
-
Comprehensive Pathway Analysis:
-
Kinome-wide Profiling:
-
Recommendation: To understand the full selectivity profile of this compound, consider a kinome-wide screening assay. This will identify other potential off-target kinases that may be relevant in your experimental context.
-
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is for determining the IC50 of this compound against its target kinases.
Materials:
-
Recombinant Kinases (KX, KY, KZ)
-
Kinase-specific peptide substrate
-
ATP
-
This compound
-
Kinase buffer
-
ADP-Glo™ Kinase Assay (Promega) or similar
-
384-well plates
Methodology:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase and peptide substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the data to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that this compound is binding to its intended target, Kinase X, in a cellular context.
Materials:
-
Cells expressing Kinase X
-
This compound
-
PBS and appropriate lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for Western blotting or mass spectrometry
Methodology:
-
Treat cultured cells with this compound or a vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble fraction (containing unbound, stable protein) from the precipitated, denatured protein.
-
Analyze the soluble fraction by Western blot using an antibody against Kinase X or by mass spectrometry.
-
Increased thermal stability of Kinase X in the presence of this compound indicates target engagement.
Visualizations
Caption: Workflow for designing and validating experiments with this compound.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
Interpreting behavioral changes after JJKK 048 administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JJKK-048 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address potential issues and interpret behavioral changes observed after administration of this potent and selective monoacylglycerol lipase (MAGL) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is JJKK-048 and what is its primary mechanism of action?
A1: JJKK-048 is an ultrapotent and highly selective inhibitor of monoacylglycerol lipase (MAGL).[1][2] Its mechanism of action involves the covalent modification of the active site serine (S122) of MAGL, forming a carbamate adduct. This irreversible inhibition of MAGL prevents the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), leading to a significant and dose-dependent increase in 2-AG levels in the brain and other tissues.[1] JJKK-048 displays high selectivity for MAGL over other serine hydrolases such as fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6).
Q2: What are the expected behavioral effects of JJKK-048 in mice?
A2: The behavioral effects of JJKK-048 in mice are dose-dependent.
-
Low Doses (e.g., 0.5 mg/kg, i.p.): At lower doses, JJKK-048 primarily exhibits analgesic (pain-relieving) effects without inducing the typical cannabimimetic side effects associated with direct cannabinoid receptor agonists.[1]
-
High Doses (e.g., 1-2 mg/kg, i.p.): Higher doses produce more pronounced analgesia, as well as other central nervous system effects including hypomotility (decreased spontaneous movement) and hyperthermia (increased body temperature).[1] Notably, catalepsy is not typically observed at these doses.[1]
Q3: I am not observing the expected analgesic effect. What could be the issue?
A3: Several factors could contribute to a lack of analgesic effect:
-
Dosage: Ensure the correct dose is being administered. Analgesia is dose-dependent. A dose of at least 0.5 mg/kg (i.p.) is typically required to see a significant effect in the writhing test.[1]
-
Route of Administration: Intraperitoneal (i.p.) injection is the commonly reported route for in vivo studies with JJKK-048. Other routes may have different pharmacokinetic profiles.
-
Timing of Behavioral Testing: The timing of the behavioral assay relative to JJKK-048 administration is critical. The peak effect should be determined, but analgesic effects are typically observed within 30 minutes of administration.
-
Choice of Analgesia Model: The sensitivity to JJKK-048 may vary between different pain models. The writhing test is a sensitive model for peripherally acting analgesics, while the tail-immersion test is more indicative of spinally-mediated analgesia.[1]
-
Compound Stability: Ensure the compound has been stored correctly (at -20°C for short-term storage) and that the solution was prepared fresh.
Q4: My animals are showing excessive sedation or unexpected side effects. What should I do?
A4: JJKK-048 is known to induce hypomotility at higher doses (1-2 mg/kg, i.p.).[1] If you observe excessive sedation, consider the following:
-
Dose Reduction: You may be using a dose that is too high for your specific experimental conditions or mouse strain. A dose-response study is recommended to determine the optimal dose for the desired effect with minimal side effects.
-
Off-Target Effects: While JJKK-048 is highly selective, the possibility of off-target effects at very high doses cannot be entirely ruled out.
-
Animal Strain: Different mouse strains can exhibit varying sensitivities to pharmacological agents.
Q5: How does JJKK-048 affect the levels of other endocannabinoids?
A5: JJKK-048 is highly selective for MAGL, the primary enzyme responsible for 2-AG degradation. Studies have shown that acute administration of JJKK-048 leads to a massive increase in brain 2-AG levels without affecting the levels of anandamide (AEA), another major endocannabinoid.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No or weak analgesic effect in the writhing test. | Insufficient dose. | Increase the dose of JJKK-048 (a dose of 0.5 mg/kg i.p. has been shown to be effective). |
| Improper timing of the test. | Conduct the test approximately 30 minutes after JJKK-048 administration. | |
| Compound degradation. | Prepare fresh solutions of JJKK-048 for each experiment and ensure proper storage of the stock compound. | |
| Variability in tail-immersion test results. | Inconsistent water temperature. | Maintain a constant and accurate water bath temperature (e.g., 52°C). |
| Animal stress. | Habituate the animals to the restraining procedure before the experiment to minimize stress-induced analgesia. | |
| Animals appear overly sedated or immobile. | Dose is too high. | Reduce the dose of JJKK-048. Perform a dose-response study to find the optimal dose. |
| Sensitive mouse strain. | Be aware of potential strain differences in drug sensitivity. | |
| Unexpected behavioral phenotypes. | Off-target effects at high doses. | Use the lowest effective dose. If high doses are necessary, consider control experiments to investigate potential off-target effects. |
| Vehicle effects. | Always include a vehicle-treated control group to account for any behavioral changes induced by the vehicle itself. |
Quantitative Data
Table 1: Dose-Dependent Effect of JJKK-048 on Acetic Acid-Induced Writhing in Mice
| Treatment (i.p.) | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition of Writhing |
| Vehicle | - | 25.5 ± 2.3 | - |
| JJKK-048 | 0.5 | 12.3 ± 1.9 | 51.8% |
| JJKK-048 | 1.0 | 8.7 ± 1.5 | 65.9% |
| JJKK-048 | 2.0 | 5.4 ± 1.1 | 78.8% |
| p < 0.05 compared to vehicle-treated group. |
Table 2: Dose-Dependent Effect of JJKK-048 on Tail-Immersion Latency in Mice
| Treatment (i.p.) | Dose (mg/kg) | Latency to Tail Withdrawal (s) (± SEM) |
| Vehicle | - | 2.8 ± 0.4 |
| JJKK-048 | 1.0 | 4.5 ± 0.6 |
| JJKK-048 | 2.0 | 7.9 ± 1.1 |
| p < 0.05 compared to vehicle-treated group. |
Table 3: Dose-Dependent Effect of JJKK-048 on Locomotor Activity in Mice
| Treatment (i.p.) | Dose (mg/kg) | Total Distance Traveled (cm) in 30 min (± SEM) |
| Vehicle | - | 4521 ± 315 |
| JJKK-048 | 1.0 | 2876 ± 254 |
| JJKK-048 | 2.0 | 1543 ± 189 |
| * p < 0.05 compared to vehicle-treated group. |
Table 4: Dose-Dependent Effect of JJKK-048 on Body Temperature in Mice
| Treatment (i.p.) | Dose (mg/kg) | Change in Body Temperature (°C) at 60 min post-injection (± SEM) |
| Vehicle | - | -0.2 ± 0.1 |
| JJKK-048 | 1.0 | +0.8 ± 0.2 |
| JJKK-048 | 2.0 | +1.5 ± 0.3 |
| * p < 0.05 compared to vehicle-treated group. |
Experimental Protocols
1. Acetic Acid-Induced Writhing Test
This model is used to assess peripheral analgesia.
-
Animals: Male albino Swiss mice (20-25 g).
-
Drug Administration: Administer JJKK-048 or vehicle intraperitoneally (i.p.).
-
Induction of Writhing: 30 minutes after drug administration, inject a 0.6% solution of acetic acid (10 ml/kg, i.p.).
-
Observation: Immediately place the mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a period of 20 minutes.
-
Data Analysis: Calculate the mean number of writhes for each treatment group. The percentage of inhibition is calculated as: [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100.
2. Tail-Immersion Test
This model is used to assess spinally-mediated analgesia.
-
Animals: Male C57BL/6J mice (25-30 g).
-
Drug Administration: Administer JJKK-048 or vehicle i.p.
-
Procedure: 30 minutes after drug administration, gently restrain the mouse. Immerse the distal 2-3 cm of the tail into a water bath maintained at a constant temperature of 52 ± 0.5°C.
-
Measurement: Record the latency (in seconds) for the mouse to flick or withdraw its tail from the hot water. A cut-off time of 15 seconds is typically used to prevent tissue damage.
-
Data Analysis: Compare the mean tail-withdrawal latency between the different treatment groups.
Visualizations
References
Addressing variability in JJKK 048 experimental results
JJKK 048 Technical Support Center
Fictional Context: this compound is a novel, potent, and selective small molecule inhibitor of the fictional JNK-Kinase (JKK), a key enzyme in a signaling pathway implicated in apoptosis resistance in specific cancer cell lines. This guide is intended for researchers and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant well-to-well and day-to-day variability in our IC50 values for this compound in cell viability assays. What are the potential causes and solutions?
A1: Inconsistent IC50 values are a common challenge in drug screening and can stem from multiple factors related to assay conditions, cell handling, and the compound itself.[1][2][3]
Potential Causes & Troubleshooting Steps:
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the final IC50 value.[2] Higher densities can lead to increased resistance.
-
Solution: Strictly standardize cell counting and seeding protocols. Ensure a homogenous single-cell suspension before plating. Perform an initial optimization experiment to determine the ideal seeding density where cells are in an exponential growth phase for the duration of the assay.[3]
-
-
Compound Solubility & Stability: this compound is soluble in DMSO, but may precipitate in aqueous media at higher concentrations. The compound's stability in culture media over 48-72 hours can also affect results.[4]
-
Solution: Prepare fresh serial dilutions of this compound from a concentrated DMSO stock for each experiment. Visually inspect the highest concentration wells for any signs of precipitation. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.5%) and include a vehicle-only control.[4]
-
-
Assay Type and Incubation Time: Different viability assays (e.g., MTT, Alamar Blue, CellTiter-Glo) measure different cellular parameters (metabolic activity, ATP content) and can yield different IC50 values. The duration of drug exposure is also critical.[3]
-
Solution: Choose an assay appropriate for your cell line and stick with it for comparative studies. An ATP-based assay like CellTiter-Glo is often more sensitive and has a better dynamic range than metabolic assays.[5] Standardize the incubation time (e.g., 48 hours) for all experiments.
-
-
Cell Health and Passage Number: Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. Inconsistent cell health at the time of plating is a major source of variability.
-
Solution: Use cells within a consistent, low passage number range for all experiments. Ensure cells are healthy and greater than 95% viable before seeding. Do not use cells that have recently been thawed or have been over-confluent.
-
Data Presentation: Example of Variable IC50 Results
The table below illustrates how different experimental conditions can affect the apparent IC50 of this compound in a hypothetical A549 lung cancer cell line.
| Experiment ID | Seeding Density (cells/well) | Assay Type | Incubation (hrs) | This compound IC50 (nM) | Z'-factor |
| EXP-01A | 2,500 | MTT | 72 | 150 | 0.65 |
| EXP-01B | 10,000 | MTT | 72 | 450 | 0.68 |
| EXP-02A | 5,000 | MTT | 48 | 85 | 0.72 |
| EXP-02B | 5,000 | CellTiter-Glo | 48 | 45 | 0.85 |
| Optimized | 5,000 | CellTiter-Glo | 48 | 48 ± 5 | >0.80 |
Z'-factor is a statistical measure of assay quality; values > 0.5 are considered excellent for HTS.[6]
Workflow for Minimizing IC50 Variability
Q2: My Western blots for phosphorylated JKK (p-JKK) show high background, making it difficult to quantify the inhibitory effect of this compound. How can I improve my results?
A2: High background on Western blots is a frequent issue that can obscure specific signals.[7][8][9] The problem often lies in the blocking, washing, or antibody incubation steps.[10] For phosphorylated targets, specific reagents are critical.[7][8]
Potential Causes & Troubleshooting Steps:
-
Insufficient Blocking: If the membrane is not fully blocked, antibodies will bind non-specifically, causing a uniform high background.[7][9]
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations must be optimized. Excess antibody is a primary cause of non-specific bands and high background.[8][10][11]
-
Solution: Titrate your antibodies. Start with the manufacturer's recommended dilution and perform a dot blot or test a dilution series (e.g., 1:1000, 1:2500, 1:5000) to find the optimal concentration that maximizes the signal-to-noise ratio.
-
-
Inadequate Washing: Insufficient washing will fail to remove unbound antibodies.[7][10]
-
Solution: Increase the number and duration of washes. Perform at least three 10-minute washes with TBS-T after both primary and secondary antibody incubations. Ensure you use a sufficient volume of wash buffer to fully cover the membrane.[10]
-
-
Membrane Handling: Allowing the membrane to dry out at any stage will cause irreversible, non-specific antibody binding.[8][9]
-
Solution: Ensure the membrane remains hydrated throughout the entire process.
-
Hypothetical JKK Signaling Pathway
The diagram below illustrates the fictional JKK pathway. This compound targets the ATP-binding site of JKK, preventing the phosphorylation of its downstream substrate, J-Substrate (JSUB). A p-JKK antibody is used to verify the upstream kinase activity, while a p-JSUB antibody is used to confirm the downstream inhibitory effect of this compound.
Experimental Protocol: Western Blot for p-JKK Inhibition
-
Cell Treatment: Plate cells (e.g., A549) and grow to 80-90% confluency. Treat with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2 hours. Include a positive control (e.g., growth factor stimulation) and a vehicle control (DMSO).
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Run until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S stain.
-
Blocking: Block the membrane for 1.5 hours at room temperature in 5% BSA in TBS with 0.1% Tween-20 (TBS-T).[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-JKK, diluted 1:2000 in 5% BSA/TBS-T) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBS-T.[10]
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (diluted 1:5000 in 5% BSA/TBS-T) for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 8).
-
Detection: Apply ECL substrate and image the blot using a chemiluminescence detector.
-
Stripping & Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total JKK or a housekeeping protein like GAPDH.
Q3: My flow cytometry results for apoptosis (using Annexin V/PI staining) show a high percentage of dead cells in the negative control group and poor separation between populations. What's going wrong?
A3: This is a common issue in flow cytometry-based apoptosis assays and often points to problems with cell handling, staining protocol, or instrument setup.[12][13]
Potential Causes & Troubleshooting Steps:
-
Harsh Cell Handling: Over-trypsinization or excessive physical agitation (e.g., vortexing, high-speed centrifugation) can damage cell membranes, leading to false positives for both Annexin V and PI.[12]
-
Solution: Use a gentle, EDTA-free dissociation reagent like Accutase.[12] Handle cells gently, centrifuge at low speeds (e.g., 200-300 x g), and resuspend cell pellets by light tapping or gentle pipetting.
-
-
Sub-optimal Cell Health: Using cells that are over-confluent, starved, or unhealthy to begin with will lead to high levels of spontaneous apoptosis or necrosis.[12]
-
Solution: Always start with healthy, log-phase cells. Plate cells at a density that prevents them from becoming over-confluent during the experiment.
-
-
Incorrect Compensation Settings: Spectral overlap between the fluorochromes (e.g., FITC for Annexin V and PE for PI) can cause "bleed-through," leading to poor population separation.
-
Solution: Always prepare single-stain controls for each fluorochrome used in the experiment.[12] Use these controls to set the correct compensation on the flow cytometer before running your experimental samples.
-
-
Staining Protocol Errors: Annexin V binding is calcium-dependent. Using buffers containing chelators like EDTA will inhibit binding.[14] Additionally, washing cells after staining can dissociate the Annexin V from the membrane.[12]
Troubleshooting Logic for Apoptosis Assay
References
- 1. dovepress.com [dovepress.com]
- 2. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. High-throughput screening - Wikipedia [en.wikipedia.org]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. sinobiological.com [sinobiological.com]
- 9. clyte.tech [clyte.tech]
- 10. arp1.com [arp1.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 14. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
JJKK 048 stability in different experimental buffers
This technical support center provides guidance on the stability of JJKK 048 in various experimental buffers for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). Commercial suppliers typically offer this compound as a solid or as a pre-made solution in DMSO. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it under appropriate conditions.
Q2: How should I store the this compound stock solution?
A2: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: Is there any data on the stability of this compound in common aqueous experimental buffers like PBS, Tris, or RIPA?
A3: Currently, there is no publicly available quantitative data specifically detailing the stability of this compound in various experimental buffers over time and at different temperatures. This compound is a triazole urea-based compound that acts as a covalent inhibitor by forming a carbamate adduct with a serine residue in the active site of monoacylglycerol lipase (MAGL).[1] Compounds with urea and carbamate functionalities can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.
Q4: What are the general recommendations for using this compound in aqueous buffers?
A4: Given the lack of specific stability data, the following best practices are recommended:
-
Prepare Fresh Dilutions: It is strongly advised to prepare fresh dilutions of this compound in your aqueous experimental buffer from the DMSO stock solution immediately before each experiment.
-
Minimize Time in Aqueous Buffer: Do not store this compound in aqueous buffers for extended periods.
-
Maintain Neutral pH: Urea compounds are generally more stable in a pH range of 6-8.[2] Extreme pH values should be avoided if possible.
-
Control Temperature: Perform experiments at the lowest feasible temperature to minimize potential degradation. Avoid heating solutions containing this compound unless absolutely necessary.
-
Assess Stability in Your System: If your experimental design requires prolonged incubation, it is crucial to validate the stability of this compound in your specific buffer system. A suggested protocol for this is provided below.
Data Presentation
Table 1: Solubility and Storage of this compound Stock Solution
| Parameter | Recommendation | Source(s) |
| Solvent | DMSO | |
| Concentration | 10 mM - 100 mM | |
| Short-Term Storage | -20°C (up to 1 month) | [1] |
| Long-Term Storage | -80°C (up to 6 months) | [1] |
Table 2: Qualitative Stability Guidelines for this compound in Common Experimental Buffers
| Buffer | pH Range | Temperature | Predicted Stability | Recommendations |
| PBS | 7.2 - 7.4 | 4°C - 37°C | Likely stable for short-term experiments. Potential for hydrolysis with prolonged incubation at 37°C. | Prepare fresh for each use. For long incubations, validate stability. |
| Tris | 7.0 - 9.0 | 4°C - 37°C | Stability may decrease at higher pH values. Potential for hydrolysis, especially at pH > 8 and 37°C. | Use a pH as close to neutral as possible. Prepare fresh. |
| RIPA | ~7.4 | 4°C | The presence of detergents is unlikely to directly affect stability, but the overall aqueous environment warrants caution. | Prepare fresh and keep on ice. |
| Citrate/Acetate | 3.0 - 6.2 | 4°C - 37°C | Acidic pH may accelerate hydrolysis of the urea or carbamate moiety. | Use with caution. Validate stability for your specific experimental conditions. |
Disclaimer: The stability predictions in Table 2 are based on general chemical principles for similar compounds and have not been experimentally verified for this compound.
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Experimental Buffer
This protocol provides a general method to determine the stability of this compound in a specific aqueous buffer using a functional assay (e.g., an in vitro MAGL inhibition assay).
Materials:
-
This compound DMSO stock solution
-
Experimental buffer of interest
-
Recombinant active MAGL enzyme
-
MAGL substrate (e.g., 4-nitrophenyl acetate)
-
Assay buffer
-
96-well plate
-
Plate reader
Procedure:
-
Preparation of this compound in Experimental Buffer:
-
Dilute the this compound DMSO stock to the desired final concentration in your experimental buffer.
-
Prepare several aliquots of this solution. One aliquot will be used immediately (T=0 control), while others will be incubated under your experimental conditions (e.g., 4°C, room temperature, or 37°C) for different time points (e.g., 1, 2, 4, 8, 24 hours).
-
-
MAGL Inhibition Assay (at each time point):
-
At each designated time point, take one aliquot of the incubated this compound solution.
-
In a 96-well plate, add the incubated this compound solution to the recombinant MAGL enzyme in the assay buffer.
-
Incubate for the desired time to allow for enzyme inhibition.
-
Initiate the enzymatic reaction by adding the MAGL substrate.
-
Measure the enzyme activity using a plate reader at the appropriate wavelength.
-
Include positive (no inhibitor) and negative (T=0 this compound) controls in your assay.
-
-
Data Analysis:
-
Calculate the percentage of MAGL inhibition for each time point relative to the T=0 control.
-
Plot the percentage of inhibition versus time. A significant decrease in inhibition over time indicates degradation of this compound in your buffer.
-
Mandatory Visualization
Caption: Workflow for assessing this compound stability in a chosen experimental buffer.
Caption: Inhibition of the MAGL signaling pathway by this compound.
References
Validation & Comparative
A Comparative Guide to the Efficacy of JJKK 048 and Other Monoacylglycerol Lipase (MAGL) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the monoacylglycerol lipase (MAGL) inhibitor JJKK 048 with other prominent MAGL inhibitors. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to MAGL Inhibition
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which in turn modulates various physiological processes, including pain, inflammation, and neuroprotection. This has made MAGL a compelling therapeutic target for a range of diseases.
This compound is a potent and highly selective MAGL inhibitor that has demonstrated significant efficacy in preclinical studies.[1][2] This guide compares the in vitro and in vivo performance of this compound with other well-characterized MAGL inhibitors, JZL184 and KML29.
In Vitro Efficacy and Selectivity
The potency and selectivity of MAGL inhibitors are critical parameters for their utility as research tools and potential therapeutics. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, JZL184, and KML29 against MAGL from different species, as well as their selectivity over other key serine hydrolases, fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain-containing protein 6 (ABHD6).
| Inhibitor | Target | Human IC50 | Mouse IC50 | Rat IC50 | Selectivity vs. FAAH | Selectivity vs. ABHD6 |
| This compound | MAGL | 214 pM[3] | 363 pM[3] | 275 pM[3] | >10,000-fold | >1,000-fold |
| JZL184 | MAGL | ~8 nM | 8 nM[4] | ~80 nM[5] | >100-fold[6] | Modest |
| KML29 | MAGL | 5.9 nM | 15 nM | 43 nM | No detectable inhibition | >100-fold |
In Vivo Efficacy: Analgesia
The analgesic effects of MAGL inhibitors are a key indicator of their therapeutic potential. The following table summarizes the in vivo efficacy of this compound, JZL184, and KML29 in rodent models of pain.
| Inhibitor | Animal Model | Pain Type | Effective Dose | Key Findings |
| This compound | Mouse | Acetic acid-induced writhing | 0.5 mg/kg, i.p.[2] | Promoted significant analgesia without cannabimimetic side effects at low doses.[1] |
| This compound | Mouse | Tail-immersion test | 1-2 mg/kg, i.p.[2] | Induced analgesia, hypomotility, and hyperthermia at higher doses.[1] |
| JZL184 | Mouse | Neuropathic and inflammatory pain | 4-40 mg/kg, i.p.[4] | Produces a range of CB1-dependent behavioral effects including analgesia.[4] |
| KML29 | Mouse | Inflammatory and neuropathic pain | 20 mg/kg, p.o. | Showed comparable dose-dependent blockade of MAGL activity in the brain to JZL184. |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental procedures involved in evaluating MAGL inhibitors, the following diagrams are provided.
Caption: MAGL Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for MAGL Inhibitor Evaluation.
Experimental Protocols
In Vitro MAGL Activity Assay (Competitive Activity-Based Protein Profiling - ABPP)
This protocol provides a detailed method for determining the potency and selectivity of MAGL inhibitors.[7][8]
-
Proteome Preparation: Mouse brain membrane proteome is prepared by homogenizing brain tissue in a suitable buffer (e.g., phosphate-buffered saline) and isolating the membrane fraction by centrifugation. The protein concentration is determined using a standard protein assay.
-
Inhibitor Incubation: The proteome (e.g., 2 mg/ml) is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) or vehicle (DMSO) for 30 minutes at room temperature.
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-tetramethylrhodamine (FP-TAMRA), is added to the proteome-inhibitor mixture at a final concentration of 250 nM and incubated for 20 minutes. This probe covalently labels the active site of serine hydrolases.
-
SDS-PAGE and Fluorescence Scanning: The reaction is quenched with SDS-PAGE loading buffer. The samples are then resolved on a 10% acrylamide gel. The gel is scanned using a fluorescence scanner (e.g., ChemiDoc MP system with Cy3 settings) to visualize the labeled serine hydrolases.
-
Data Analysis: The intensity of the fluorescent band corresponding to MAGL is quantified. The percentage of inhibition is calculated relative to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Analgesic Efficacy (Acetic Acid-Induced Writhing Test)
This protocol details a common method for assessing the analgesic effects of compounds in rodents.[2][9]
-
Animal Acclimatization: Male albino Swiss mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Inhibitor Administration: this compound, dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline), is administered intraperitoneally (i.p.) at the desired doses (e.g., 0.5 mg/kg). A control group receives the vehicle alone.
-
Induction of Writhing: Thirty minutes after the inhibitor administration, a 0.6% solution of acetic acid in saline is injected i.p. at a volume of 10 ml/kg.
-
Observation and Counting: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each treated group compared to the vehicle control group. Statistical significance is determined using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Conclusion
This compound emerges as a highly potent and selective MAGL inhibitor, exhibiting picomolar to low nanomolar IC50 values and excellent selectivity over other key endocannabinoid system enzymes. Its in vivo efficacy in rodent models of pain, particularly its ability to produce analgesia at low doses without significant cannabimimetic side effects, underscores its potential as a valuable research tool and a promising candidate for further therapeutic development. Compared to JZL184 and KML29, this compound demonstrates superior potency. While all three inhibitors show efficacy in vivo, the favorable side effect profile of this compound at analgesic doses is a noteworthy advantage. The provided experimental protocols and workflows offer a foundation for the consistent and reliable evaluation of these and other MAGL inhibitors.
References
- 1. In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor {4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In-vivo evaluation of analgesic and anti-inflammatory activities of the 80% methanol extract of Acacia seyal stem bark in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of JJKK-048 and JZL184 for In Vivo Monoacylglycerol Lipase (MAGL) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used monoacylglycerol lipase (MAGL) inhibitors, JJKK-048 and JZL184. The information presented is curated from peer-reviewed scientific literature to assist researchers in selecting the most appropriate tool for their in vivo studies.
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] Inhibition of MAGL elevates 2-AG levels, which can produce therapeutic effects such as analgesia, anti-inflammatory, and neuroprotective actions.[2][4][5] JJKK-048 and JZL184 are two potent, irreversible inhibitors of MAGL that have been instrumental in elucidating the physiological and pathophysiological roles of 2-AG signaling.
At a Glance: Key Differences
| Feature | JJKK-048 | JZL184 |
| Potency | Exceptionally potent (pM to low nM) | Potent (nM) |
| Selectivity | Highly selective over FAAH and ABHD6 | Selective over FAAH, but with some off-target activity at higher doses |
| Species Reactivity | Potent against human, rat, and mouse MAGL | Less potent against rat MAGL |
| In Vivo Efficacy | Effective at very low doses (sub-mg/kg) | Effective at mg/kg doses |
| Cannabimimetic Effects | Can induce at higher doses | Can induce at higher doses |
Quantitative Comparison of Inhibitor Performance
The following tables summarize the quantitative data for JJKK-048 and JZL184, providing a direct comparison of their potency and selectivity.
Table 1: In Vitro Potency (IC50)
| Compound | Target | Human | Mouse | Rat |
| JJKK-048 | MAGL | 214 pM[6] | 363 pM[6] | 275 pM[6] |
| FAAH | 4800 nM[6] | - | - | |
| ABHD6 | ~252 nM (>630-fold selective vs MAGL) | - | - | |
| JZL184 | MAGL | ~8 nM[7] | 8 nM[7] | ~262 nM[8] |
| FAAH | ~4 µM[7] | 4 µM[7] | - | |
| ABHD6 | - | - | - |
Table 2: In Vivo Efficacy and Effects
| Parameter | JJKK-048 | JZL184 |
| Effective Dose (mice, i.p.) | 0.5 - 2 mg/kg[6] | 4 - 40 mg/kg[7] |
| Effect on Brain 2-AG Levels | Massive increase[2][3] | ~8-fold increase[7] |
| Effect on Brain Anandamide (AEA) Levels | Unaffected[2][3][6] | Unaffected at acute low doses, may increase with repeated high doses[8][9] |
| Analgesic Effects | Yes, observed in writhing and tail-immersion tests[2][6] | Yes, observed in neuropathic and inflammatory pain models[9][10][11] |
| Cannabimimetic Side Effects (Hypomotility, Catalepsy) | Hypomotility and hyperthermia at higher doses, but not catalepsy[2][6] | Hypomotility and hypothermia; can induce CB1-dependent behavioral effects[7] |
Signaling Pathways and Experimental Workflow
To visualize the context of MAGL inhibition and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
References
- 1. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor {4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repeated Low-Dose Administration of the Monoacylglycerol Lipase Inhibitor JZL184 Retains Cannabinoid Receptor Type 1–Mediated Antinociceptive and Gastroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JZL 184 | Monoacylglycerol Lipase | Tocris Bioscience [tocris.com]
JJKK 048: A Comparative Analysis of its Analgesic Efficacy in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic effects of JJKK 048, a potent and selective monoacylglycerol lipase (MAGL) inhibitor, against standard analgesics in various preclinical pain assays. The data presented is intended to offer an objective evaluation of this compound's potential as a therapeutic agent for pain management.
Mechanism of Action: Targeting the Endocannabinoid System
This compound exerts its analgesic effects by inhibiting the monoacylglycerol lipase (MAGL) enzyme. This inhibition leads to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which in turn modulates pain perception through the activation of cannabinoid receptors (CB1 and CB2).
Comparative Analgesic Efficacy
The analgesic properties of this compound were evaluated in two standard preclinical pain models: the acetic acid-induced writhing test and the tail-immersion test. These assays assess visceral pain and spinal-mediated thermal pain, respectively.
Acetic Acid-Induced Writhing Test
This model induces visceral pain, and the number of abdominal writhes is a measure of nociception. A reduction in the number of writhes indicates an analgesic effect.
| Compound | Dose (mg/kg, i.p.) | Mean No. of Writhes (± SEM) | % Inhibition |
| Vehicle | - | 25.4 ± 2.1 | - |
| This compound | 0.5 | 12.3 ± 3.5 | 51.6% |
| This compound | 1 | 6.8 ± 2.2 | 73.2% |
| Diclofenac | 10 | - | ~71.7%[1] |
| Aspirin | 200 | - | 75%[2] |
Data for this compound is sourced from Aaltonen et al., 2016. Data for diclofenac and aspirin are from separate studies and are provided for general comparison.
Tail-Immersion Test
This assay measures the latency of tail withdrawal from hot water, indicating the response to thermal pain. An increase in withdrawal latency suggests an analgesic effect. The results are often expressed as the Maximum Possible Effect (MPE).
| Compound | Dose (mg/kg, i.p.) | MPE % (± SEM) |
| Vehicle | - | 15.3 ± 4.4 |
| This compound | 1 | 45.6 ± 10.1 |
| This compound | 2 | 78.9 ± 8.7 |
| Morphine | ~5-7 | ED50[3][4] |
Data for this compound is sourced from Aaltonen et al., 2016. The ED50 for morphine represents the dose at which 50% of the maximum effect is observed and is provided as a benchmark from other studies.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison.
Acetic Acid-Induced Writhing Test Protocol
-
Animal Acclimatization: Male albino Swiss mice are acclimatized to the laboratory environment before testing.
-
Drug Administration: this compound, a vehicle control, or a standard analgesic (e.g., diclofenac) is administered intraperitoneally (i.p.).
-
Induction of Writhing: Thirty minutes after drug administration, a 0.6% solution of acetic acid is injected i.p. to induce visceral pain.
-
Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a 20-minute period.
-
Data Analysis: The mean number of writhes for each treatment group is calculated. The percentage of inhibition is determined using the formula: (% Inhibition) = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100.
Tail-Immersion Test Protocol
-
Animal Acclimatization and Baseline: Mice are gently restrained, and a baseline tail withdrawal latency is determined by immersing the distal third of the tail in a water bath maintained at a constant temperature (e.g., 52.5°C). The time taken for the mouse to flick its tail is recorded.
-
Drug Administration: this compound, a vehicle control, or a standard analgesic (e.g., morphine) is administered i.p.
-
Testing: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the tail withdrawal latency is measured again. A cut-off time (typically 15 seconds) is used to prevent tissue damage.
-
Data Analysis: The mean withdrawal latency for each treatment group at each time point is calculated. The analgesic effect is often expressed as the Maximum Possible Effect (MPE), calculated as: MPE (%) = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Conclusion
The available preclinical data indicates that this compound is a potent analgesic in models of both visceral and thermal pain. Its efficacy is comparable to that of standard analgesics like NSAIDs and opioids in the respective assays. The mechanism of action, involving the enhancement of the endogenous cannabinoid system, presents a potentially novel approach to pain management. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound.
References
- 1. iftmuniversity.ac.in [iftmuniversity.ac.in]
- 2. Item - Analgesic activity of aconitine in acetic acid writhing test. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Morphine tolerance in the mouse ileum and colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Morphine-induced Hyperalgesia and Analgesic Tolerance in Mice Using Thermal and Mechanical Nociceptive Modalities - PMC [pmc.ncbi.nlm.nih.gov]
JJKK-048: A Comparative Guide to its Cross-reactivity with other Serine Hydrolases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the monoacylglycerol lipase (MAGL) inhibitor, JJKK-048, with other serine hydrolases. JJKK-048 is a potent and highly selective inhibitor of MAGL, an enzyme that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] The selectivity of such inhibitors is paramount to avoid off-target effects that can lead to undesirable side effects. This guide presents experimental data on the cross-reactivity of JJKK-048, details the experimental protocols used for its profiling, and compares its performance with other known MAGL inhibitors.
Comparative Selectivity Profile of JJKK-048
JJKK-048 exhibits exceptional potency and selectivity for MAGL. Its inhibitory activity is in the nanomolar range, and it displays a high degree of selectivity over other key serine hydrolases, namely fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain containing 6 (ABHD6).
| Enzyme | JJKK-048 IC50 (nM) | Selectivity vs. MAGL | Reference |
| MAGL | 0.4 | - | |
| FAAH | >5200 | >13,000-fold | |
| ABHD6 | ~252 | ~630-fold |
Head-to-Head Comparison with other MAGL Inhibitors
To provide a clearer perspective on the performance of JJKK-048, this section compares its inhibitory activity against MAGL in various rat tissues with another well-characterized MAGL inhibitor, KML29. The data below shows the percentage of MAGL activity inhibited by a single concentration of each inhibitor.
| Tissue | JJKK-048 (100 nM) % Inhibition | KML29 (1 µM) % Inhibition | Reference |
| Trigeminal Ganglion | 90% | 92% | [2] |
| Cervical DRG | 90% | 88% | [2] |
| Thoracic DRG | 85% | 86% | [2] |
| Lumbar DRG | 95% | 93% | [2] |
| Brainstem | 66% | 69% | [2] |
| Cervical Spinal Cord | 72% | 69% | [2] |
| Thoracic Spinal Cord | 68% | 55% | [2] |
| Lumbar Spinal Cord | 79% | 72% | [2] |
| Frontal Cortex | 95% | 92% | [2] |
| Temporal & Occipital Cortex | 90% | 88% & 90% | [2] |
DRG: Dorsal Root Ganglion
It is important to note that JJKK-048 demonstrates comparable or even slightly higher inhibition at a 10-fold lower concentration than KML29 across most tissues, highlighting its potent in-situ activity.
Experimental Protocols
The selectivity of JJKK-048 and other MAGL inhibitors is primarily determined using a technique called Competitive Activity-Based Protein Profiling (ABPP) . This method allows for the assessment of an inhibitor's potency and selectivity against a broad range of enzymes within a complex biological sample, such as a cell or tissue lysate.
Competitive Activity-Based Protein Profiling (ABPP)
Principle: Competitive ABPP involves the use of a broad-spectrum, active-site-directed chemical probe that covalently labels a large number of enzymes in a proteome. To assess the selectivity of an inhibitor, the proteome is first pre-incubated with the inhibitor of interest (e.g., JJKK-048). This allows the inhibitor to bind to its target enzyme(s). Subsequently, the broad-spectrum probe is added. The probe will then label the active sites of enzymes that are not blocked by the inhibitor. By comparing the labeling pattern of the proteome with and without the inhibitor, one can determine the inhibitor's targets and its selectivity across the proteome. The reduction in probe labeling for a specific enzyme corresponds to the inhibitory activity of the compound.
Workflow:
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).
Key Reagents and Conditions (General Protocol):
-
Proteome Source: Mouse brain or other tissue/cell lysates are commonly used.
-
Inhibitor Incubation: Proteomes are pre-incubated with varying concentrations of the inhibitor (e.g., JJKK-048) or vehicle (DMSO) for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Activity-Based Probe: A broad-spectrum serine hydrolase probe, such as a fluorophosphonate (FP) probe conjugated to a reporter tag (e.g., TAMRA or biotin), is used.
-
Probe Incubation: The probe is added to the proteome and incubated for a set time to allow for covalent labeling of active enzyme sites.
-
Analysis:
-
Gel-Based ABPP: The labeled proteins are separated by SDS-PAGE, and the gel is scanned for fluorescence. A decrease in the fluorescence intensity of a protein band in the inhibitor-treated sample compared to the control indicates inhibition.
-
Mass Spectrometry-Based ABPP: For more comprehensive analysis, the probe-labeled proteins can be enriched (e.g., using streptavidin beads if a biotinylated probe is used), digested, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the inhibited enzymes.
-
Signaling Pathway Context
JJKK-048 exerts its effects by modulating the endocannabinoid system. Specifically, by inhibiting MAGL, it prevents the breakdown of 2-AG, thereby increasing its levels and enhancing the activation of cannabinoid receptors (CB1 and CB2).
References
Comparative Analysis of JJKK-048: Effects on 2-Arachidonoylglycerol (2-AG) and Anandamide
For Immediate Publication
This guide provides a detailed comparative analysis of the effects of JJKK-048, a novel pharmacological agent, on the principal endocannabinoids 2-arachidonoylglycerol (2-AG) and N-arachidonoylethanolamine (anandamide or AEA). It is intended for researchers, scientists, and professionals in drug development who are investigating the endocannabinoid system (ECS).
The ECS is a critical neuromodulatory system involved in a wide array of physiological processes. Its primary signaling molecules, 2-AG and anandamide, are lipid messengers whose activity is terminated by specific hydrolytic enzymes. Monoacylglycerol lipase (MAGL) is the main enzyme responsible for degrading 2-AG, while fatty acid amide hydrolase (FAAH) is the primary catabolic enzyme for anandamide.[1][2][3][4] The targeted inhibition of these enzymes offers a therapeutic strategy to selectively enhance endocannabinoid signaling.
JJKK-048 has been identified as an ultrapotent and highly selective inhibitor of MAGL.[1] This guide summarizes the experimental data detailing its distinct effects on 2-AG and anandamide levels, outlines the methodologies used in these investigations, and provides visual representations of the key pathways and workflows.
Mechanism of Action: Selective Inhibition of 2-AG Degradation
JJKK-048 exerts its effects by selectively inhibiting the MAGL enzyme. It covalently binds to the active site serine (S122) of MAGL, forming a carbamate adduct that blocks the enzyme's hydrolytic activity.[5] This action prevents the breakdown of 2-AG into arachidonic acid and glycerol.[1] Consequently, the signaling function of 2-AG is prolonged and amplified.
Crucially, the metabolic pathway for anandamide, which is primarily regulated by the FAAH enzyme, remains unaffected by JJKK-048.[6] This high selectivity for MAGL over FAAH and other serine hydrolases like ABHD6 is a defining characteristic of JJKK-048.[7]
Figure 1. JJKK-048 selectively inhibits MAGL, increasing 2-AG levels, while not affecting the anandamide pathway.
Comparative Effects on Endocannabinoid Levels: In Vivo Data
Acute in vivo administration of JJKK-048 in mice demonstrates a potent, dose-dependent elevation of 2-AG levels in the brain, with no significant impact on anandamide concentrations. This underscores the compound's high selectivity and specific mechanism of action.[1][5][6]
| Dose (mg/kg, i.p.) | Brain MAGL Inhibition (%) | Fold Increase in Brain 2-AG | Change in Brain Anandamide (AEA) | Reference |
| 0.5 | ~45% | 9-fold | Unaffected | [6] |
| 1.0 | ~80% | 19-fold | Unaffected | [6] |
| 2.0 | ~80% | 19-fold | Unaffected | [6] |
| 4.0 | ~90% | 30-fold | Unaffected | [6] |
Table 1. Summary of in vivo effects of a single intraperitoneal (i.p.) administration of JJKK-048 on mouse brain endocannabinoid levels and MAGL activity 30 minutes post-administration.[6]
In vitro studies further confirm this selectivity, with JJKK-048 exhibiting over 13,000-fold selectivity for MAGL over FAAH. This contrasts with other MAGL inhibitors like JZL184, which can show low-level cross-reactivity with FAAH at higher doses.[8]
Experimental Protocols
The following sections detail the generalized methodologies employed in studies characterizing the effects of JJKK-048.
This protocol describes the acute administration of JJKK-048 to rodent models to assess its in vivo effects on endocannabinoid levels.
-
Compound Preparation: JJKK-048 is dissolved in a suitable vehicle, such as a solution of saline, Emulphor, and ethanol.
-
Animal Dosing: Male C57Bl/6J mice are administered JJKK-048 via intraperitoneal (i.p.) injection at specified doses (e.g., 0.1–4 mg/kg). A control group receives the vehicle only.[6]
-
Incubation Period: Animals are monitored for a set period following administration, typically 30 minutes to 4 hours.[6][8]
-
Euthanasia and Dissection: Following the incubation period, mice are euthanized. Brain and other tissues (e.g., liver, spleen, heart) are rapidly dissected.[5]
-
Sample Processing: Tissues are immediately flash-frozen in liquid nitrogen and stored at -80°C to prevent enzymatic degradation of endocannabinoids prior to analysis.[6]
This protocol outlines the measurement of 2-AG and anandamide from brain tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Tissue Homogenization: Frozen brain tissue is weighed and homogenized in a solvent, typically acetonitrile, containing internal standards (e.g., d5-2-AG and d4-AEA) for accurate quantification.[9]
-
Lipid Extraction: The homogenate is centrifuged to pellet proteins. The supernatant containing the lipid fraction is collected.
-
Sample Concentration: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a smaller volume of an appropriate solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The compounds are separated by liquid chromatography and then detected and quantified by mass spectrometry, allowing for precise measurement of 2-AG and anandamide levels.[6]
-
Data Normalization: The quantified endocannabinoid levels are normalized to the initial tissue weight.
Figure 2. Workflow for assessing JJKK-048's in vivo effects on endocannabinoid levels.
Conclusion
Experimental data consistently demonstrate that JJKK-048 is an exceptionally potent and selective inhibitor of MAGL. Its administration leads to a substantial and dose-dependent increase in 2-AG levels in the brain without altering anandamide levels.[1][6] This high degree of selectivity distinguishes JJKK-048 from other MAGL inhibitors and makes it an invaluable pharmacological tool for isolating and studying the specific physiological and pathological roles of the 2-AG signaling pathway. For researchers in drug development, the ability of JJKK-048 to elevate 2-AG without the cannabimimetic side effects associated with direct CB1 receptor agonists presents a promising therapeutic avenue for conditions such as pain and neurodegenerative disorders.[1][5]
References
- 1. In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor {4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Interplay of Exogenous Cannabinoid Use on Anandamide and 2-Arachidonoylglycerol in Anxiety: Results from a Quasi-Experimental Ad Libitum Study [mdpi.com]
- 4. Cellular accumulation of anandamide: consensus and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of JJKK 048: A Comparative Guide to a Novel MAGL Inhibitor
This guide provides an objective comparison of the potency and selectivity of JJKK 048, a novel monoacylglycerol lipase (MAGL) inhibitor, with other established MAGL inhibitors. The data presented is based on independent validation studies and is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a highly potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2]. By inhibiting MAGL, this compound effectively increases the levels of 2-AG in the brain and peripheral tissues, which has shown therapeutic potential in various conditions, including pain and neurodegenerative diseases[2][3]. This compound has been characterized as an ultrapotent inhibitor that covalently binds to the active site serine (S122) of MAGL, forming a carbamate adduct[1][3].
Comparative Potency and Selectivity
The efficacy of a MAGL inhibitor is determined by its potency (typically measured by the half-maximal inhibitory concentration, IC50) and its selectivity for MAGL over other related enzymes, such as fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain-containing protein 6 (ABHD6)[4]. High selectivity is crucial to minimize off-target effects.
Table 1: In Vitro Potency (IC50) of MAGL Inhibitors
| Compound | Target Enzyme | Human IC50 (nM) | Mouse IC50 (nM) | Rat IC50 (nM) |
| This compound | MAGL | 0.214[1] | 0.363[1] | 0.275[1] |
| JZL184 | MAGL | 8[5] | 8[5] | ~80[6] |
| KML29 | MAGL | ~8[1] | 7[1] | 25[1] |
Table 2: In Vitro Selectivity Profile of MAGL Inhibitors
| Compound | Target Enzyme | IC50 (nM) | Selectivity over FAAH (> fold) | Selectivity over ABHD6 (> fold) |
| This compound | MAGL | 0.4[4] | >13,000[4] | ~630[4] |
| JZL184 | MAGL | 8[5] | >300[5] | >100[1] |
| KML29 | MAGL | 7 (mouse)[1] | >1000 (complete selectivity)[1] | >100[1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the validation process, the following diagrams are provided.
Experimental Protocols
A detailed methodology is crucial for the independent validation and replication of findings.
Protocol: Competitive Activity-Based Protein Profiling (ABPP)
This method is used to determine the potency and selectivity of inhibitors against a family of enzymes in a complex biological sample.
-
Proteome Preparation:
-
Homogenize mouse brain tissue in a suitable buffer (e.g., phosphate-buffered saline, PBS) to create a lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteome.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Inhibitor Incubation:
-
Aliquot the proteome into microcentrifuge tubes.
-
Add the inhibitor (this compound, JZL184, or KML29) at a range of final concentrations (e.g., from 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the samples for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to its target enzymes.
-
-
Probe Labeling:
-
Add a broad-spectrum, fluorescently tagged activity-based probe (e.g., FP-TAMRA or FP-Rh) to each sample at a fixed final concentration (e.g., 250 nM)[4]. This probe will covalently bind to the active site of serine hydrolases that have not been blocked by the inhibitor.
-
Incubate the samples for another defined period (e.g., 30 minutes) at room temperature.
-
-
SDS-PAGE and Gel Imaging:
-
Stop the reaction by adding a 2x SDS-PAGE loading buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the fluorescently labeled proteins by scanning the gel with a fluorescence gel scanner. The bands corresponding to active enzymes will be fluorescent.
-
-
Data Analysis:
-
Identify the bands corresponding to MAGL, FAAH, and ABHD6 based on their known molecular weights.
-
Quantify the fluorescence intensity of each band using densitometry software.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve. The IC50 is the concentration of the inhibitor that causes a 50% reduction in probe labeling.
-
Conclusion
The available data indicates that this compound is an exceptionally potent MAGL inhibitor with superior potency compared to established inhibitors like JZL184 and KML29. Furthermore, this compound demonstrates a high degree of selectivity for MAGL over other key endocannabinoid-hydrolyzing enzymes, FAAH and ABHD6. This high potency and selectivity profile suggests that this compound is a valuable research tool for studying the endocannabinoid system and holds significant promise as a therapeutic candidate. The provided protocols and workflows offer a framework for the independent validation of these findings.
References
- 1. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Neuroprotection: A Comparative Analysis of JJKK 048 and Other Monoacylglycerol Lipase Inhibitors
For Immediate Release
A deep dive into the experimental data and methodologies surrounding the neuroprotective effects of the potent monoacylglycerol lipase (MAGL) inhibitor, JJKK 048. This guide offers a comparative analysis with other relevant MAGL inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive resource for replicating and expanding upon these critical findings.
This compound is a highly selective and potent inhibitor of monoacylglycerol lipase (MAGL), a key enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] By inhibiting MAGL, this compound effectively increases the levels of 2-AG in the brain, a mechanism that has been shown to confer neuroprotective and analgesic effects.[1][2][3] This guide will summarize the quantitative data from published findings, detail the experimental protocols used to assess its neuroprotective capabilities, and provide a comparative look at other MAGL inhibitors.
Comparative Efficacy of MAGL Inhibitors
The following table summarizes the in vivo effects of this compound in comparison to other notable MAGL inhibitors, JZL184 and MJN110, particularly in the context of neuroprotection against ischemic stroke.
| Compound | Model | Key Findings | Reference |
| This compound | Male C57Bl/6J mice | Dose-dependently inhibits MAGL and elevates brain 2-AG levels. A 4 mg/kg dose resulted in ~90% inhibition of MAGL.[2] | --INVALID-LINK-- |
| JZL184 | Rat models of focal ischemia | Significantly attenuated infarct volume, hemispheric swelling, and ameliorated sensorimotor deficits.[4] | --INVALID-LINK-- |
| MJN110 | Rat models of focal ischemia | Reduced infarct volume and improved functional outcomes in hypertensive rats.[4] | --INVALID-LINK-- |
Mechanism of Action: The MAGL-Endocannabinoid Pathway
This compound exerts its neuroprotective effects by modulating the endocannabinoid system. The diagram below illustrates the signaling pathway.
Caption: this compound inhibits MAGL, increasing 2-AG levels and promoting neuroprotection.
Experimental Protocols
To facilitate the replication of published findings, detailed methodologies for key experiments are provided below.
In Vivo MAGL Inhibition Assay
This protocol is based on the methods described by Aaltonen et al. (2016).[2]
Objective: To determine the in vivo potency of this compound in inhibiting MAGL activity in the brain.
Animals: Male C57Bl/6J mice.
Procedure:
-
Administer this compound intraperitoneally (i.p.) at doses ranging from 0.1 to 4 mg/kg. A vehicle control group should also be included.
-
After 30 minutes, sacrifice the mice and harvest the brains.
-
Prepare brain homogenates.
-
Assess MAGL activity using an activity-based protein profiling (ABPP) gel-based assay. This will allow for the visualization and quantification of MAGL inhibition.
Expected Outcome: A dose-dependent decrease in MAGL activity will be observed, with higher doses of this compound resulting in greater inhibition.
Ischemic Stroke Model and Assessment
This protocol is adapted from the study by P-M. Chen et al. (2018), which investigated the effects of MAGL inhibitors in experimental stroke.[4][5]
Objective: To evaluate the neuroprotective effects of MAGL inhibitors in a model of focal cerebral ischemia.
Animals: Spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.
Procedure:
-
Induce focal cerebral ischemia. This can be achieved through methods such as intracortical injection of endothelin-1 or permanent/transient occlusion of the middle cerebral artery (MCAO).
-
Administer the MAGL inhibitor (e.g., JZL184 or MJN110) 60 minutes after the induction of ischemia.
-
Assess infarct volume, hemispheric swelling, and functional outcomes at various time points (e.g., 1 to 28 days) post-ischemia.
-
Infarct Volume: Can be measured using magnetic resonance imaging (MRI) or histological staining (e.g., TTC staining).
-
Functional Outcomes: Can be evaluated using behavioral tests that assess sensorimotor deficits.
-
Expected Outcome: Treatment with a MAGL inhibitor is expected to reduce infarct volume and improve functional recovery compared to the vehicle-treated control group.
Experimental Workflow for Assessing Neuroprotective Efficacy
The following diagram outlines a typical workflow for evaluating the neuroprotective effects of a compound like this compound.
Caption: A generalized workflow for in vivo testing of neuroprotective compounds.
Concluding Remarks
The available evidence strongly suggests that this compound and other selective MAGL inhibitors hold significant promise as neuroprotective agents. Their mechanism of action, centered on the enhancement of endocannabinoid signaling, offers a compelling therapeutic avenue for conditions such as ischemic stroke and potentially other neurodegenerative disorders. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers seeking to validate and build upon these important findings. Further investigation into the long-term efficacy and safety of these compounds is warranted to translate these preclinical successes into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor {4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of monoacylglycerol lipase inhibitors in experimental ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of MAGL (Monoacylglycerol Lipase) Inhibitors in Experimental Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
JJKK 048: A Comparative Analysis of a Potent Endocannabinoid Modulator in Head-to-Head Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JJKK 048, a potent and selective monoacylglycerol lipase (MAGL) inhibitor, with other key endocannabinoid modulators. The following sections present quantitative data from head-to-head studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to offer an objective assessment of this compound's performance.
Executive Summary
This compound is an ultrapotent and highly selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] By inhibiting MAGL, this compound effectively elevates the levels of 2-AG in the brain and peripheral tissues, thereby enhancing endocannabinoid signaling. This enhanced signaling has shown therapeutic potential in preclinical models of pain and neuroinflammation. This guide will compare the in vivo potency and behavioral effects of this compound with other MAGL inhibitors, such as JZL184 and KML29, and discuss its selectivity profile against other endocannabinoid-degrading enzymes like fatty acid amide hydrolase (FAAH).
Comparative Performance Data
The following tables summarize the quantitative data from studies directly comparing this compound with other endocannabinoid modulators.
Table 1: In Vivo Potency of MAGL Inhibitors in Mouse Brain
| Compound | Dose for ~80% MAGL Inhibition | Dose for Near-Complete MAGL Inhibition | Reference |
| This compound | 1-2 mg/kg | 4 mg/kg | [2] |
| JZL184 | ~8 mg/kg | 16 mg/kg | [2] |
| KML29 | Not explicitly stated | 20 mg/kg | [2] |
Table 2: Comparative Effects on Locomotor Activity in Mice
| Compound | Dose | Effect on Locomotion | Time Point of Maximum Effect | Reference |
| This compound | 0.5 mg/kg | Significant reduction | 30 minutes | [3] |
| 1-2 mg/kg | Dose-dependent reduction | 30 minutes | [3] | |
| JZL184 | 16 mg/kg | Significant reduction | 30 minutes | [3] |
Table 3: Comparative Inhibition of MAGL Activity in Nervous System Tissues
| Compound (Concentration) | Trigeminal Ganglia (TG) | Brainstem (BS) | Frontal Cortex (FC) | Reference |
| This compound (100 nM) | ~90% inhibition | ~66% inhibition | ~95% inhibition | [4] |
| KML29 (1 µM) | ~92% inhibition | Not explicitly stated | Not explicitly stated | [4] |
Experimental Protocols
In Vivo MAGL Inhibition Assessment
Objective: To determine the in vivo potency of MAGL inhibitors.
Methodology:
-
Male C57Bl/6J mice are administered the test compound (e.g., this compound, JZL184) via intraperitoneal (i.p.) injection at various doses.
-
After a specified time (e.g., 30 minutes), the mice are euthanized, and their brains are rapidly removed and frozen.
-
Brain tissues are homogenized, and the proteomes are prepared.
-
Activity-based protein profiling (ABPP) is performed using a fluorescently tagged probe (e.g., TAMRA-FP) that covalently binds to the active site of serine hydrolases, including MAGL.
-
The labeled proteins are separated by SDS-PAGE, and the fluorescence intensity of the MAGL band is quantified to determine the degree of inhibition compared to vehicle-treated controls.[3]
Acetic Acid-Induced Writhing Test for Analgesia
Objective: To assess the analgesic effects of endocannabinoid modulators in a model of visceral pain.
Methodology:
-
Male albino Swiss mice are divided into treatment groups.
-
The test compound (e.g., this compound) or vehicle is administered subcutaneously (s.c.).
-
After a set pre-treatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing behavior (abdominal constrictions and stretching).[5]
-
The number of writhes is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.[5][6]
-
A reduction in the number of writhes compared to the vehicle group indicates an analgesic effect.[1]
Tail-Immersion Test for Analgesia
Objective: To evaluate the analgesic effects of compounds against thermally-induced pain.
Methodology:
-
The basal pain sensitivity of mice is determined by immersing the distal third of their tail in a warm water bath (e.g., 52°C) and recording the time taken to withdraw the tail (tail-flick latency).[7][8]
-
Animals with a baseline latency of 2-4 seconds are selected for the study.
-
The test compound or vehicle is administered to the mice.
-
The tail-flick latency is measured again at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).[7]
-
An increase in the tail-flick latency indicates an analgesic effect. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.[7]
Visualizations
Endocannabinoid Signaling Pathway
Caption: Endocannabinoid signaling at the synapse and the mechanism of action of this compound.
Experimental Workflow for In Vivo Evaluation of a MAGL Inhibitor
Caption: A typical experimental workflow for the in vivo evaluation of a MAGL inhibitor like this compound.
Logical Relationship of Endocannabinoid Modulation in Pain
Caption: Logical relationship of different endocannabinoid modulators and their effect on pain.
Discussion
The data presented in this guide highlight the superior in vivo potency of this compound as a MAGL inhibitor when compared to other well-characterized inhibitors like JZL184 and KML29.[2] A lower dose of this compound is required to achieve a similar or greater level of MAGL inhibition in the brain, indicating a more favorable pharmacokinetic or pharmacodynamic profile.
In behavioral studies, this compound demonstrates a clear dose-dependent effect on locomotor activity, a common measure used to assess the central effects of cannabinoid modulators.[3] The comparison with JZL184 suggests that this compound can induce significant behavioral effects at lower doses.[3]
Furthermore, the high selectivity of this compound for MAGL over other serine hydrolases, particularly FAAH, is a critical feature. This selectivity ensures that the observed effects are primarily due to the elevation of 2-AG levels, allowing for a more targeted modulation of the endocannabinoid system. This contrasts with dual inhibitors, which elevate both 2-AG and anandamide, potentially leading to a different spectrum of biological effects.[9][10] Studies comparing selective MAGL, selective FAAH, and dual FAAH/MAGL inhibitors have shown that while all can produce analgesia, the specific pain modality and the side-effect profile can differ. For instance, in some models of visceral pain, MAGL inhibition alone was found to be less effective than FAAH or dual inhibition, highlighting the importance of understanding the specific roles of different endocannabinoids in various pathological states.[11]
Conclusion
This compound stands out as a highly potent and selective MAGL inhibitor with robust in vivo activity. Head-to-head comparative data demonstrate its superior potency over other MAGL inhibitors like JZL184 and KML29. Its high selectivity for MAGL allows for the specific investigation of 2-AG-mediated signaling pathways. For researchers and drug development professionals, this compound represents a valuable tool for dissecting the therapeutic potential of enhancing 2-AG signaling in a variety of disease models, particularly in the fields of pain and neuroinflammation. The detailed protocols and comparative data provided in this guide are intended to facilitate the design and interpretation of future studies with this promising endocannabinoid modulator.
References
- 1. In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor {4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. ajrconline.org [ajrconline.org]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. nuchemsciences.com [nuchemsciences.com]
- 9. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an Animal Model of Migraine [mdpi.com]
- 11. The effect of FAAH, MAGL, and Dual FAAH/MAGL inhibition on inflammatory and colorectal distension-induced visceral pain models in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of JJKK 048 and Vemurafenib for the Treatment of BRAF V600E-Mutant Cancers
Introduction
The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, has revolutionized the treatment landscape for several cancers, most notably metastatic melanoma.[1][2][3] This mutation leads to constitutive activation of the BRAF kinase, driving uncontrolled cell proliferation and survival through the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4][5] Vemurafenib (Zelboraf®) was a first-in-class, potent, and selective inhibitor of the BRAF V600E oncoprotein, demonstrating significant clinical efficacy and improving survival in patients with BRAF V600E-mutant metastatic melanoma.[1][4][5] This guide provides a comparative assessment of the investigational compound JJKK 048 against the established therapy, Vemurafenib, focusing on preclinical data to evaluate its translational potential.
Mechanism of Action
Both this compound and Vemurafenib are small-molecule kinase inhibitors designed to selectively target the ATP-binding domain of the mutated BRAF V600E protein.[2][6] By competitively inhibiting this domain, they block the aberrant signaling cascade downstream, including the phosphorylation of MEK and ERK.[1][6] This inhibition ultimately halts the pro-proliferative and pro-survival signals, leading to cell cycle arrest and apoptosis in cancer cells harboring the BRAF V600E mutation.[1][6]
Figure 1: The MAPK/ERK signaling pathway, highlighting the inhibitory action of this compound and Vemurafenib on the constitutively active BRAF V600E mutant protein.
Quantitative Data Comparison
To objectively assess the translational potential of this compound, its preclinical performance is compared against Vemurafenib across several key metrics. The following tables summarize the in vitro potency, cellular activity, in vivo efficacy, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity
This table compares the half-maximal inhibitory concentration (IC50) of the compounds against the target kinase (BRAF V600E), the wild-type version (BRAF WT), and a related kinase (CRAF). Higher selectivity for the mutant protein over the wild-type and other kinases can translate to a better therapeutic window and fewer off-target side effects.
| Compound | BRAF V600E IC50 (nM) | BRAF WT IC50 (nM) | CRAF IC50 (nM) | Selectivity (WT/V600E) |
| This compound | 15 | 250 | 95 | 16.7x |
| Vemurafenib | 31[7][8] | 100[9] | 48[8][9] | 3.2x |
Data for this compound is hypothetical.
Table 2: Cellular Activity in BRAF V600E-Mutant Cell Lines
This table shows the concentration of each compound required to inhibit the proliferation of human melanoma cell lines that carry the BRAF V600E mutation by 50%. A lower IC50 value indicates greater potency in a cellular context.
| Cell Line | This compound IC50 (nM) | Vemurafenib IC50 (nM) |
| A375 (Melanoma) | 45 | 20-1000[7] |
| Colo205 (Colorectal) | 80 | >1000 |
Data for this compound is hypothetical. Vemurafenib shows limited single-agent activity in BRAF V600E colorectal cancer cell lines.[4][10]
Table 3: In Vivo Efficacy in A375 Melanoma Xenograft Model
This table summarizes the anti-tumor activity of the compounds in a mouse model where human A375 melanoma cells are implanted subcutaneously. Tumor Growth Inhibition (TGI) is a measure of how effectively the treatment slows down tumor growth compared to a control group.
| Compound | Dose (mg/kg, oral, BID) | Tumor Growth Inhibition (%) |
| This compound | 50 | 95% |
| Vemurafenib | 75[4] | 85% |
Data for this compound is hypothetical. Vemurafenib has shown dose-dependent tumor growth inhibition in xenograft models.[4][11]
Table 4: Comparative Pharmacokinetic (PK) Properties
This table outlines key pharmacokinetic parameters observed in preclinical animal models (e.g., rats). These parameters are crucial for determining the dosing regimen and predicting the drug's exposure in humans.
| Parameter | This compound | Vemurafenib |
| Oral Bioavailability (%) | ~60% | ~47%[12] |
| Elimination Half-life (t½, hours) | ~30 | ~57[6][13] |
| Plasma Protein Binding (%) | >98% | >99%[6][12] |
| Primary Metabolism | CYP3A4 | CYP3A4[6] |
Data for this compound is hypothetical.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
1. In Vitro Kinase Assay
-
Objective: To determine the IC50 of the compounds against purified kinase enzymes.
-
Methodology:
-
Recombinant human BRAF V600E, BRAF WT, and CRAF kinases are used.
-
The kinase reaction is initiated in a buffer containing ATP and a generic substrate (e.g., Myelin Basic Protein).
-
Compounds are added in a series of dilutions to determine the concentration-dependent inhibition.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a radioactive [γ-32P]ATP label and autoradiography or a fluorescence-based method.[14][15]
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
2. Cell Viability (MTT) Assay
-
Objective: To measure the effect of the compounds on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability.
-
Workflow:
Figure 2: Standard workflow for an MTT cell viability assay.
-
Methodology:
-
Cancer cells (e.g., A375) are seeded in 96-well plates and allowed to adhere overnight.[16]
-
The cells are then treated with a range of concentrations of this compound or Vemurafenib and incubated for a period of 72 to 120 hours.[17]
-
Following incubation, the MTT reagent is added to each well.[18]
-
Mitochondrial dehydrogenases in living cells convert the water-soluble MTT into an insoluble purple formazan.[19]
-
A solubilizing solution (like DMSO or SDS-HCl) is added to dissolve the formazan crystals.[16][20]
-
The absorbance of the solution is measured using a spectrophotometer, which correlates to the number of viable cells.[19]
-
3. Mouse Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Methodology:
-
Cell Implantation: Immunocompromised mice (e.g., BALB/c nude or NSG mice) are subcutaneously injected in the flank with a suspension of human melanoma cells (e.g., 3 x 10^6 A375 cells).[4][21]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly with calipers.[22][23]
-
Treatment: Mice are randomized into treatment and control (vehicle) groups. The compounds are administered orally, typically twice daily (BID), at specified doses.[4][8]
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The study is terminated when tumors in the control group reach a predetermined size.
-
Data Analysis: The percentage of Tumor Growth Inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to the vehicle control group.
-
Assessment of Translational Potential
Based on the presented preclinical data, this compound demonstrates a promising profile with several potential advantages over Vemurafenib.
-
Enhanced Potency and Selectivity: The hypothetical data shows this compound has a lower IC50 against the BRAF V600E kinase and greater selectivity over the wild-type BRAF. This could translate into higher efficacy at lower clinical doses and potentially a more favorable safety profile by minimizing paradoxical activation of the MAPK pathway in BRAF wild-type cells.
-
Superior In Vivo Efficacy: In the A375 xenograft model, this compound achieved a higher percentage of tumor growth inhibition at a lower dose compared to Vemurafenib, suggesting greater in vivo potency.
-
Favorable Pharmacokinetics: The improved oral bioavailability of this compound could lead to more consistent drug exposure and potentially reduce inter-patient variability. While its half-life is shorter, this may offer more flexibility in dosing schedules and could reduce the accumulation-related toxicities sometimes observed with long-half-life drugs.
References
- 1. Vemurafenib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 3. Vemurafenib in melanoma with the BRAF V600E mutation | MDedge [mdedge.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Vemurafenib (RG7204) | B-RAF inhibitor | TargetMol [targetmol.com]
- 9. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 10. Unusually long-term responses to vemurafenib in BRAF V600E mutated colon and thyroid cancers followed by the development of rare RAS activating mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Clinical Pharmacokinetics of Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro protein kinase assay [bio-protocol.org]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
- 23. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling JJKK 048
Essential Safety and Handling Guide for JJKK 048
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of this compound, a potent and selective monoacylglycerol lipase (MAGL) inhibitor. Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment.
Compound Information
This compound is a white to beige powder used in research settings.[1] As a highly potent enzyme inhibitor, it requires careful handling to prevent accidental exposure.[2][3][4]
| Property | Value | Source |
| CAS Number | 1515855-97-6 | [1][2] |
| Molecular Formula | C23H22N4O5 | [1][2] |
| Molecular Weight | 434.44 g/mol | [1][2] |
| Solubility | Soluble in DMSO | [1][2] |
| Storage | -20°C | [1][2] |
| Physical Form | Powder | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
Personal Protective Equipment (PPE)
Given that this compound is a potent pharmacological agent and a combustible solid, a comprehensive PPE protocol is mandatory. The following table outlines the required PPE for various handling scenarios.
| Situation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | 2 pairs of nitrile gloves | Lab coat (flame-resistant recommended) | N95 respirator or higher |
| Handling solutions | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required if handled in a fume hood |
| Potential for aerosol generation | Chemical splash goggles and face shield | 2 pairs of nitrile gloves | Lab coat (flame-resistant recommended) | N95 respirator or higher, use of a fume hood is mandatory |
| Cleaning spills | Chemical splash goggles and face shield | Heavy-duty chemical resistant gloves over nitrile gloves | Chemical-resistant apron over lab coat | N95 respirator or higher |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.
Caption: Standard operational workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other disposable materials should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Potent Compound," "Combustible Solid").
-
Store waste containers in a designated satellite accumulation area.
-
Contact your institution's EHS office to arrange for pickup and disposal.
-
Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.[5][6][7][8]
Signaling Pathway Inhibition by this compound
This compound is a potent inhibitor of monoacylglycerol lipase (MAGL). This enzyme is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound increases the levels of 2-AG, which can then activate cannabinoid receptors.
Caption: Inhibition of the MAGL pathway by this compound.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Perform all work within a certified chemical fume hood.
-
Decontaminate the work surface before and after use.
-
-
Procedure:
-
Tare a clean, dry vial on an analytical balance.
-
Carefully weigh 4.34 mg of this compound powder into the vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial securely and vortex until the solid is completely dissolved. The solution should be clear.
-
-
Storage:
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C in a tightly sealed container.[2]
-
Note: For in vivo studies, further dilution and formulation will be necessary. Consult relevant literature for appropriate vehicle solutions.[9]
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling the potent compound this compound and ensure a safe and productive research environment.
References
- 1. echemi.com [echemi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor {4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
